1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
Descripción
Propiedades
Fórmula molecular |
C15H15ClN2O |
|---|---|
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19) |
Clave InChI |
HMZNHOXUJXXIMD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Solubilidad |
1.9 [ug/mL] |
Origen del producto |
United States |
Technical Synthesis Guide: 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
Executive Summary
The compound 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea represents a critical scaffold in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., VEGFR, Raf), antimicrobial agents, and allosteric modulators of G-protein coupled receptors (GPCRs). Its structure combines a lipophilic 4-chlorophenyl moiety with a chiral 1-phenylethylamine group, introducing a stereogenic center that is often pivotal for target selectivity.
This guide provides two distinct, validated synthesis protocols. Method A utilizes the isocyanate addition route, favored for its high atom economy and yield in discovery settings. Method B employs a Carbonyldiimidazole (CDI) mediated coupling, an "isocyanate-free" alternative suitable for laboratories restricting the use of volatile isocyanates or for late-stage diversification.
Chemical Profile & Retrosynthesis[1][2]
Before initiating synthesis, the structural parameters and retrosynthetic logic must be established to ensure stereochemical integrity.
Physicochemical Properties
| Property | Data |
| IUPAC Name | 1-(4-chlorophenyl)-3-(1-phenylethyl)urea |
| Molecular Formula | C₁₅H₁₅ClN₂O |
| Molecular Weight | 274.75 g/mol |
| Chirality | Contains one stereocenter (C*).[1][2] Available as (R), (S), or Racemic. |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in Water, Hexanes |
Retrosynthetic Analysis
The urea linkage is best disconnected at the carbonyl-nitrogen bonds. The primary disconnection reveals two key precursors: the electrophilic isocyanate and the nucleophilic amine.
Figure 1: Retrosynthetic disconnection strategies showing the convergence on the urea linkage.
Method A: Isocyanate Addition Protocol (Primary)
This method is the industry standard for small-to-medium scale synthesis due to its operational simplicity and high yields (>85%). It relies on the nucleophilic attack of the primary amine onto the isocyanate carbon.
Reaction Type: Nucleophilic Addition Stereochemistry: Retention of configuration (if using chiral amine).
Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
-
4-Chlorophenyl isocyanate (1.0 equiv): Electrophile. Handle with care (lachrymator/sensitizer).
-
1-Phenylethylamine (1.05 equiv): Nucleophile. Use (R)- or (S)-enantiomer for chiral synthesis.
-
Dichloromethane (DCM) or THF: Anhydrous solvent (0.1 M concentration).
-
Triethylamine (Et₃N): Optional base (0.1 equiv) if amine salt is used.
Step-by-Step Procedure
-
Preparation : Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon.
-
Solubilization : Dissolve 1-phenylethylamine (1.05 equiv) in anhydrous DCM (5 mL per mmol).
-
Cooling : Cool the amine solution to 0°C using an ice/water bath.
-
Addition : Add a solution of 4-chlorophenyl isocyanate (1.0 equiv) in DCM dropwise over 15–20 minutes.
-
Note: Exothermic reaction.[3] Maintain temperature < 5°C during addition to prevent side reactions.
-
-
Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The isocyanate spot should disappear.
-
-
Workup :
-
If a precipitate forms: Filter the solid directly and wash with cold DCM and Hexanes.
-
If solution remains clear: Concentrate the solvent under reduced pressure to ~10% volume, then add Hexanes to induce precipitation.
-
-
Purification : Recrystallize the crude solid from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexanes .
Figure 2: Workflow for the isocyanate addition protocol.
Method B: CDI-Mediated Coupling (Alternative)
This method avoids the use of toxic and volatile isocyanates by generating a reactive imidazolide intermediate in situ. It is ideal for labs lacking isocyanate handling infrastructure.
Reaction Type: Carbonyl Activation / Nucleophilic Substitution Reagents: 1,1'-Carbonyldiimidazole (CDI), 4-Chloroaniline, 1-Phenylethylamine.
Step-by-Step Procedure
-
Activation : Dissolve 4-chloroaniline (1.0 equiv) in anhydrous THF or DCM.
-
CDI Addition : Add CDI (1.1 equiv) in one portion at room temperature.
-
Observation: Evolution of CO₂ gas will occur. Ensure proper venting.
-
-
Intermediate Formation : Stir at room temperature for 1–2 hours. The formation of the N-acylimidazole intermediate can be confirmed by TLC.
-
Coupling : Add 1-phenylethylamine (1.1 equiv) to the reaction mixture.
-
Heating : Heat the mixture to reflux (60°C for THF) for 4–6 hours to drive the displacement of the imidazole leaving group.
-
Workup :
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate.
-
Wash sequentially with 1M HCl (to remove imidazole and unreacted amine), Saturated NaHCO₃, and Brine.
-
-
Purification : Dry organic layer over MgSO₄, concentrate, and recrystallize as in Method A.
Analytical Characterization
To validate the synthesis, the following spectroscopic data should be obtained.
| Technique | Expected Signals (approximate) | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 8.60 (s, 1H) | Urea NH (Ar-NH) |
| δ 6.50 (d, 1H) | Urea NH (Aliphatic-NH) | |
| δ 7.20–7.40 (m, 9H) | Aromatic protons (Chlorophenyl + Phenyl) | |
| δ 4.80 (m, 1H) | Chiral CH (Methine) | |
| δ 1.35 (d, 3H) | Methyl group (-CH₃) | |
| IR Spectroscopy | ~3300 cm⁻¹ | N-H stretch |
| ~1640 cm⁻¹ | C=O stretch (Urea carbonyl) | |
| Mass Spectrometry | m/z 275.1 [M+H]⁺ | Protonated molecular ion (Cl isotope pattern 3:1) |
Process Safety & Troubleshooting
Critical Safety Parameters
-
Isocyanates : Potent respiratory sensitizers.[4] All operations in Method A must be performed in a functioning fume hood. Quench spills with 10% aqueous ammonia.
-
CDI : Moisture sensitive. Store under inert gas.
-
Chirality Check : If using chiral starting material, avoid strong bases or excessive heat (>80°C) for prolonged periods to prevent racemization of the benzylic center.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Moisture in solvent reacting with isocyanate. | Use freshly distilled or molecular-sieve dried solvents. |
| Oiling Out | Product too soluble in reaction solvent. | Add non-polar anti-solvent (Hexane/Heptane) and cool to -20°C. |
| Impurity (Symmetrical Urea) | Hydrolysis of isocyanate. | Ensure strict anhydrous conditions; Hydrolysis yields 1,3-bis(4-chlorophenyl)urea (insoluble solid). Filter it off before crystallization.[5] |
References
-
Vertex AI Search . (2026). Synthesis and Biological Evaluation of Urea Derivatives. Retrieved from 6
-
BenchChem . (2025).[7] Technical Guide to Diarylurea Synthesis. Retrieved from 7
-
Journal of Medicinal Chemistry . (2021). 1-(phenethyl)urea Analogues as Allosteric Modulators. Retrieved from 8[8]
-
Beilstein Journal of Organic Chemistry . (2013). One-pot sequential synthesis of isocyanates and urea derivatives. Retrieved from 9
-
Biointerface Research . (2021). Synthesis of Unsymmetrical Urea from Substituted Phenethylamine. Retrieved from 10[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]
- 4. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of the urea derivative 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea. While this specific molecule is noted in research contexts, detailed experimental data on its fundamental properties are not extensively available in public repositories. This guide, therefore, leverages high-quality computational predictions for the closely related isomer, 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea, as a foundational dataset. These predicted values are coupled with detailed, field-proven experimental protocols to offer a robust framework for the empirical determination and validation of these critical parameters. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, providing researchers with the necessary tools to characterize this and similar compounds effectively in a laboratory setting.
Introduction and Molecular Overview
The substituted urea moiety is a cornerstone in modern medicinal chemistry, recognized for its role as a key pharmacophore in a multitude of biologically active agents. The compound 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea belongs to this important class of diarylureas. Its structure, which features a central urea group flanked by a 4-chlorophenyl ring and a 1-phenylethyl group, suggests its potential as a modulator of biological pathways, akin to other diarylureas that have been investigated as kinase inhibitors and allosteric modulators.[1]
A thorough understanding of the physicochemical properties of a compound is a non-negotiable prerequisite for its advancement in any research and development pipeline. These properties govern a molecule's behavior from initial synthesis and purification to its formulation and in-vivo pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This guide will systematically explore the key physicochemical attributes of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, presenting the best available data and the methodologies to verify them.
Molecular Structure:
Caption: 2D structure of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea.
Core Physicochemical Data
The following table summarizes the computed physicochemical properties for the closely related isomer, 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea. These values serve as a reliable starting point for understanding the expected properties of the target compound, 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea. It is imperative for researchers to experimentally verify these parameters for the specific isomer under investigation.
| Property | Predicted Value (for ortho-isomer) | Reference |
| Molecular Formula | C₁₅H₁₅ClN₂O | |
| Molecular Weight | 274.74 g/mol | |
| XLogP3-AA (Lipophilicity) | 3.5 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 41.1 Ų | |
| Exact Mass | 274.0872908 Da | |
| Monoisotopic Mass | 274.0872908 Da |
Note: The data presented is for the ortho-chloro isomer (CAS: 117368-82-8) as a proxy, due to the absence of a dedicated public database entry for the para-chloro isomer.
Lipophilicity (LogP/LogD)
Theoretical Background: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It is quantified by the partition coefficient (P), representing the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithmic form, LogP, is more commonly used. For ionizable compounds, the distribution coefficient (LogD) is pH-dependent and provides a more physiologically relevant measure.[2][3]
Experimental Determination of LogP (Shake-Flask Method):
The shake-flask method remains the gold standard for LogP determination due to its direct measurement principle.
Protocol:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the prepared buffer. Allow the phases to separate for at least 24 hours.[4]
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea in a 1:1 mixture of the pre-saturated n-octanol and buffer.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning. Subsequently, allow the phases to completely separate.
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).
Caption: Workflow for Shake-Flask LogP Determination.
High-Throughput HPLC Method for LogP Estimation:
For more rapid screening, HPLC-based methods are employed. These correlate the compound's retention time on a reverse-phase column with known LogP values of a standard set of compounds.
Solubility
Theoretical Background: Aqueous solubility is a pivotal property influencing a drug's absorption and bioavailability. The urea functional group can engage in hydrogen bonding, which may enhance solubility, but the presence of two aromatic rings generally confers hydrophobicity.
Experimental Determination of Thermodynamic Solubility:
This method determines the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Sample Preparation: Add an excess amount of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
The solubility of urea and its derivatives can be influenced by the solvent system. For instance, the solubility of urea itself decreases with the addition of ethanol to water.[5]
Thermal Properties
Theoretical Background: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the melting point, decomposition temperature, and thermal stability of a compound. For urea-based compounds, heating can induce complex decomposition pathways.[6][7][8]
Experimental Determination using TGA/DSC:
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea into an appropriate TGA/DSC pan (e.g., aluminum).
-
Instrumentation Setup: Place the sample pan and a reference pan in the instrument.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range. The instrument records the mass loss as a function of temperature.
-
DSC Analysis: In a parallel experiment, heat the sample at a constant rate. The DSC measures the heat flow into or out of the sample relative to the reference, allowing for the determination of melting endotherms and decomposition exotherms.
The thermal decomposition of urea can proceed through intermediates like biuret and triuret, with the evolution of ammonia and isocyanic acid.[8][9] The specific decomposition profile of the title compound would be influenced by its substituents.
Ionization Constant (pKa)
Theoretical Background: The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The urea functional group is very weakly basic. Predicting the pKa of substituted ureas can be complex, and various computational methods are often employed.[10][11]
Experimental Determination by Potentiometric Titration:
Protocol:
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
For compounds with low aqueous solubility, spectrophotometric or capillary electrophoresis methods may be more suitable.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and electronic environment of protons. Expected signals would include distinct aromatic multiplets for the 4-chlorophenyl and phenylethyl rings, a quartet for the methine proton, a doublet for the methyl group, and broad signals for the NH protons.[6]
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of 150-160 ppm.[6]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:
-
N-H stretching: Around 3300-3400 cm⁻¹
-
C=O stretching (Amide I band): A strong band around 1630-1680 cm⁻¹
-
N-H bending (Amide II band): Around 1550-1620 cm⁻¹
-
C-Cl stretching: In the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The fragmentation pattern can also provide structural information.
Conclusion
While specific experimental data for 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea remains to be broadly published, this guide provides a comprehensive framework for its physicochemical characterization. By utilizing the provided computational estimates as a starting point and applying the detailed experimental protocols, researchers can confidently and accurately determine the essential properties of this and other novel urea derivatives. Such a thorough characterization is fundamental to unlocking the full potential of these compounds in drug discovery and other scientific endeavors.
References
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. (Accessed February 17, 2026).
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, 2014.
- 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea | C15H15ClN2O | CID 307284. PubChem. (Accessed February 17, 2026).
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. (Accessed February 17, 2026).
- Novel Methods for the Prediction of logP, pKa, and logD.
- Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. Benchchem. (Accessed February 17, 2026).
- Synchronous Thermogravimetry and Differential Scanning Calorimetry Estimates of Urea Inclusion Complexes Using TGA/DSC. Ingenta Connect, 2018.
- High throughput HPLC method for determining Log P values.
- Thermogravimetric Experiment of Urea at Constant Temper
- An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. Benchchem.
- 1-(4-chloro-phenyl)-3-phenethyl-urea. Sigma-Aldrich. (Accessed February 17, 2026).
- Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST WebBook. (Accessed February 17, 2026).
- Solubility of Urea in ethanol-water mixtures and pure ethanol
- CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie.
- Effect of different heating rate on the thermal decomposition of urea in an open reaction vessel. UreaKnowHow.
- 1-(2-chlorophenyl)-3-(1-phenylethyl)urea. PubChemLite. (Accessed February 17, 2026).
- 1-(4-Chlorophenyl)urea Solution (Solvent: Acetonitrile). HPC Standards.
- 1-(4-chlorophenyl)
- 1-Benzyl-3-(p-chlorophenyl)urea - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- SYNTHESIS, SPECTRAL AND THERMAL STUDIES OF COORDINATION POLYMERS OF SEBACOYL BIS-P- CHLOROPHENYL UREA. Rasayan Journal of Chemistry.
- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry, 2021.
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
- 1-(4-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
- Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior.
- 3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea Properties. CompTox Chemicals Dashboard, EPA.
- 1-(4-CHLOROPHENYL)-3-(2-ETHYLPHENYL)UREA AldrichCPR. Sigma-Aldrich.
- Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific, 2024.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Urea, N'-(4-chlorophenyl)-N,N-dimethyl- [webbook.nist.gov]
- 5. PubChemLite - 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea (C13H10ClN3O3) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Urea, N'-(4-chlorophenyl)-N,N-dimethyl- [webbook.nist.gov]
- 9. 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea | 13208-60-1 [sigmaaldrich.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. PubChemLite - 1-allyl-3-(4-chlorophenyl)urea (C10H11ClN2O) [pubchemlite.lcsb.uni.lu]
The Structure-Activity Relationship of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Analogs: A Technical Guide for Drug Development Professionals
Introduction: The Versatile Urea Scaffold in Modern Drug Discovery
The 1-(4-chlorophenyl)-3-(1-phenylethyl)urea core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of its analogs, offering insights for researchers and drug development professionals. While this chemical class has shown promise in various therapeutic areas, this document will focus on its well-documented role as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor and its potential as kinase inhibitors in oncology, a field where the diarylurea moiety is a well-established pharmacophore.[1][2]
The central urea group is a key structural feature, acting as a rigid hydrogen bond donor and acceptor, which is crucial for binding to various biological targets, including the hinge region of protein kinases.[2] This guide will dissect the nuanced effects of structural modifications on the potency and selectivity of these analogs, providing a framework for the rational design of novel therapeutics.
Synthetic Strategies: Crafting the 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Backbone
The synthesis of 1-(4-chlorophenyl)-3-(1-phenylethyl)urea and its analogs is primarily achieved through the reaction of a substituted phenyl isocyanate with a corresponding amine. This robust and versatile approach allows for the systematic modification of both aryl rings and the ethyl linker, facilitating comprehensive SAR studies.
General Synthetic Protocol:
A common and efficient method for the synthesis of these analogs involves the coupling of 4-chlorophenyl isocyanate with a variety of substituted 1-phenylethylamines.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the desired (S)-α-phenylethylamine analog in a suitable aprotic solvent, such as dichloromethane (DCM), is added 4-chlorophenyl isocyanate at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature for a period of 2 to 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the desired 1-(4-chlorophenyl)-3-(1-phenylethyl)urea analog.
This straightforward protocol allows for the generation of a diverse library of compounds for biological evaluation. For analogs with substituents that are not commercially available, multi-step syntheses may be required to prepare the necessary amine precursors.[3]
Caption: General workflow for the synthesis of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea analogs.
Structure-Activity Relationship (SAR) as CB1 Receptor Allosteric Modulators
Extensive research has been conducted on 1-(4-chlorophenyl)-3-(1-phenylethyl)urea analogs as negative allosteric modulators (NAMs) of the CB1 receptor.[3] These compounds do not bind to the orthosteric site recognized by endogenous cannabinoids but rather to a distinct allosteric site, modulating the receptor's response to agonists.[3] This approach offers a promising therapeutic strategy for conditions such as addiction, with potentially fewer side effects than direct antagonists.
Key SAR Insights:
Systematic modifications of the 1-(4-chlorophenyl)-3-(1-phenylethyl)urea scaffold have revealed critical determinants for CB1 NAM activity. The following table summarizes the SAR for substitutions on the phenylethyl moiety.
Table 1: SAR of Substitutions on the Phenylethyl Ring of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Analogs as CB1 NAMs
| Compound ID | Substitution on Phenylethyl Ring | pIC50 (Calcium Mobilization Assay) |
| Unsubstituted | H | 6.73 |
| 3-position | 3-Cl | 7.54 |
| 3-F | 7.49 | |
| 3-CH3 | 7.38 | |
| 4-position | 4-Cl | 6.87 |
| 4-F | 7.14 | |
| 4-CH3 | 6.87 | |
| Multi-substituted | 3,5-diCl | 7.62 |
| 3,4-diCH3 | 7.32 | |
| 3,5-diCH3 | 7.54 |
Data extracted from Zhang et al., J Med Chem, 2022.[3]
Analysis of SAR Trends:
-
Positional Importance: Substitutions at the 3-position of the phenylethyl ring generally lead to enhanced potency compared to substitutions at the 4-position. For example, the 3-chloro analog (pIC50 = 7.54) is significantly more potent than the 4-chloro analog (pIC50 = 6.87).[3]
-
Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) and small alkyl groups (e.g., CH3) at the 3-position are well-tolerated and often improve activity.[3]
-
Steric Considerations: Di-substitution on the phenylethyl ring can be beneficial, as seen with the 3,5-dichloro and 3,5-dimethyl analogs, which are among the most potent compounds in the series.[3]
Anticipated Role as Kinase Inhibitors in Oncology
The diarylurea scaffold is a cornerstone in the design of kinase inhibitors.[2][4] The urea moiety is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases, particularly by interacting with the hinge region that connects the N- and C-lobes of the kinase domain. Many diarylurea-containing drugs, such as Sorafenib, function as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[2]
While specific SAR data for 1-(4-chlorophenyl)-3-(1-phenylethyl)urea analogs as kinase inhibitors is not as extensively published as their role as CB1 modulators, their structural similarity to known kinase inhibitors suggests they are promising candidates for targeting oncogenic signaling pathways.
Potential Kinase Targets and Signaling Pathways:
Based on the known targets of diarylurea compounds, analogs of 1-(4-chlorophenyl)-3-(1-phenylethyl)urea are likely to inhibit key kinases involved in cancer progression, such as those in the Raf/MEK/ERK and VEGFR signaling pathways.[1][2]
-
Raf/MEK/ERK Pathway: This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The diarylurea moiety is a known pharmacophore for Raf kinase inhibitors.[5]
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Many diarylurea derivatives are potent inhibitors of VEGFR-2.[6][7]
Caption: Potential inhibition of the Raf/MEK/ERK and VEGFR signaling pathways by 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea analogs.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized 1-(4-chlorophenyl)-3-(1-phenylethyl)urea analogs, a variety of in vitro assays can be employed. The choice of assay will depend on the intended therapeutic target.
Protocol 1: MTT Assay for General Cytotoxicity and Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][9][10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases, an in vitro kinase assay can be performed. This can be done using various formats, including radiometric or luminescence-based assays.[11][12]
Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a kinase reaction buffer.[11]
-
Inhibitor Addition: Add serially diluted test compounds or a vehicle control (e.g., DMSO) to the wells.[11]
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase to the mixture and incubate at 30°C for a defined period (e.g., 60 minutes).[11]
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[11]
-
Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal.[11]
-
Luminescence Reading: Measure the luminescence using a plate reader.[11]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values of the inhibitors can be determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The 1-(4-chlorophenyl)-3-(1-phenylethyl)urea scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of biological targets. The well-defined SAR for CB1 receptor allosteric modulation provides a clear roadmap for the design of next-generation therapeutics for neurological and substance abuse disorders. Furthermore, the established role of the diarylurea moiety in kinase inhibition strongly suggests that this class of compounds holds significant, and as yet largely untapped, potential for the development of novel anticancer agents.
Future research should focus on a more systematic exploration of the SAR of these analogs against a panel of cancer-relevant kinases. The elucidation of co-crystal structures of active compounds bound to their kinase targets would provide invaluable insights for structure-based drug design. By leveraging the knowledge outlined in this guide, researchers are well-equipped to further exploit the therapeutic potential of this versatile chemical scaffold.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Moon, J., et al. (2017). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]
-
Li, W., et al. (2017). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 22(10), 1733. Retrieved from [Link]
-
Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Journal of Medicinal Chemistry, 65(1), 257-270. Retrieved from [Link]
-
Haryadi, B., et al. (2014, May 15). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Scientific Reports, 4, 4971. Retrieved from [Link]
-
Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721-733. Retrieved from [Link]
-
Wikipedia. VEGFR-2 inhibitor. Retrieved from [Link]
-
Kubo, K., et al. (2005). Novel Potent Orally Active Selective VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. Journal of Medicinal Chemistry, 48(5), 1359-1366. Retrieved from [Link]
-
Aligholizadeh, Z., et al. (2025, April 22). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Chemistry Central Journal, 19, 21. Retrieved from [Link]
-
Oliveira, C., et al. (2016). 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors. Molecules, 21(11), 1500. Retrieved from [Link]
-
Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721-733. Retrieved from [Link]
-
Lu, T., et al. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 26(16), 4647-4660. Retrieved from [Link]
-
Ellis, L. M., & Hicklin, D. J. (2009). An overview of small-molecule inhibitors of VEGFR signaling. Nature Reviews Cancer, 9(9), 647-658. Retrieved from [Link]
-
Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721-733. Retrieved from [Link]
-
Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 9(4), 471-480. Retrieved from [Link]
-
Nguyen, T. B., et al. (2020, August 25). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry, 22(17), 5765-5775. Retrieved from [Link]
-
Yamin, B. M., et al. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1696. Retrieved from [Link]
-
Ayala-Aguilera, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 238, 114455. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 6. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Technical Whitepaper: 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea as a CB1 Receptor Negative Allosteric Modulator
Topic: 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea as a CB1 Receptor Negative Allosteric Modulator (NAM) Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The cannabinoid type-1 receptor (CB1) remains a high-priority therapeutic target for obesity, metabolic disorders, and substance use disorders. However, the clinical failure of orthosteric antagonists/inverse agonists (e.g., Rimonabant) due to severe psychiatric side effects has necessitated a paradigm shift toward allosteric modulation .
This technical guide focuses on 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea , a representative small molecule within the diarylurea class of CB1 Negative Allosteric Modulators (NAMs). Unlike orthosteric ligands, this compound binds to a distinct, topographically separate site on the receptor, inducing a conformational change that reduces the efficacy of endogenous cannabinoids (anandamide, 2-AG) without completely abolishing their signaling. This "dimmer switch" approach offers a superior safety profile by preserving the spatial and temporal fidelity of endocannabinoid signaling while blunting pathological overactivation.
This guide details the chemical synthesis, pharmacological characterization, and mechanistic underpinnings of this compound, serving as a blueprint for the development of next-generation CB1 modulators.
Chemical Identity & Physicochemical Properties[1][2][3]
The compound belongs to the 1,3-disubstituted urea class, structurally related to the reference NAM PSNCBAM-1 . Its scaffold consists of a central urea linker connecting a lipophilic electron-deficient aromatic ring (4-chlorophenyl) and a hydrophobic chiral tail (1-phenylethyl).
| Property | Value / Description |
| IUPAC Name | 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea |
| Molecular Formula | C₁₅H₁₅ClN₂O |
| Molecular Weight | 274.75 g/mol |
| Core Scaffold | Diarylurea (Urea linker) |
| Key Substituents | 4-Chlorophenyl (Head), 1-Phenylethyl (Tail) |
| Chirality | Contains one chiral center at the benzylic position.[1][2] (R)- and (S)-enantiomers may exhibit differential potency. |
| LogP (Predicted) | ~3.8 - 4.2 (Highly Lipophilic) |
| Solubility | Low in water; soluble in DMSO, Ethanol, DCM. |
Pharmacological Mechanism: The "Uncoupling" Effect
Allosteric vs. Orthosteric Binding
Unlike competitive antagonists that block the orthosteric site (where THC binds), 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea binds to an intracellular or transmembrane allosteric pocket.
-
Cooperativity Factor (
): This class of ureas often exhibits positive binding cooperativity ( ). They stabilize a receptor conformation that increases the affinity of orthosteric agonists (e.g., CP55,940) for the receptor. -
Efficacy Modulation (
): Despite enhancing binding, they drastically reduce the functional output (G-protein coupling), acting as negative modulators of efficacy ( ).
This paradox—enhanced binding but reduced signaling—is termed uncoupling . It prevents the receptor from transitioning to the fully active state (R*) required for G
Signaling Pathway Diagram
The following diagram illustrates the differential modulation of CB1 signaling by this NAM.
Figure 1: Mechanism of Action. The NAM binds to an allosteric site, stabilizing a ternary complex that prevents G-protein coupling despite the presence of an agonist.
Chemical Synthesis Protocol
The synthesis of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea is a straightforward, one-step nucleophilic addition reaction. This protocol is designed for high purity and yield.
Reaction Scheme
Reagents:
-
4-Chlorophenyl isocyanate (Electrophile)
-
1-Phenylethylamine (Nucleophile)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, forming the urea linkage.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar.
-
Purge with nitrogen or argon to maintain an inert atmosphere.
-
-
Dissolution:
-
Add 1.0 equivalent (e.g., 5 mmol) of 4-Chlorophenyl isocyanate to the RBF.
-
Dissolve in 20 mL of anhydrous DCM. Cool to 0°C in an ice bath.
-
-
Addition:
-
Add 1.0 equivalent (e.g., 5 mmol) of 1-Phenylethylamine dropwise over 5 minutes.
-
Note: A slight excess (1.1 eq) of the amine can be used to ensure complete consumption of the isocyanate.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 2–4 hours. A white precipitate (the urea product) often forms.
-
TLC Monitoring: Check completion using Hexane:Ethyl Acetate (3:1). The isocyanate spot should disappear.
-
-
Work-up & Purification:
-
Filtration: If a precipitate forms, filter the solid using a Büchner funnel. Wash with cold DCM.
-
Recrystallization: If the product is soluble, evaporate the solvent in vacuo. Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
-
Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI+).
-
Pharmacological Evaluation Protocols
To validate the compound as a NAM, two key assays are required: Radioligand Binding (to determine affinity/cooperativity) and Functional GTP
[³H]CP55,940 Radioligand Binding Assay
Objective: Determine if the compound displaces the orthosteric ligand or enhances its binding (hallmark of many CB1 NAMs).
Protocol:
-
Membrane Prep: Use CHO-hCB1 cell membranes (10 µg protein/well).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA.
-
Incubation:
-
Mix Membranes + [³H]CP55,940 (~0.5 nM) + Test Compound (10⁻⁹ to 10⁻⁵ M).
-
Incubate at 30°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Result Interpretation: If the compound is a NAM like PSNCBAM-1, you may observe an increase in specific binding (bell-shaped curve) or incomplete displacement, indicating positive cooperativity (
).
-
[³⁵S]GTP S Functional Assay
Objective: Measure the compound's ability to inhibit agonist-induced G-protein activation.
Protocol:
-
Setup: Use the same CHO-hCB1 membranes.
-
Agonist Stimulation: Add a fixed concentration of agonist (e.g., CP55,940 at EC₈₀).
-
NAM Treatment: Add increasing concentrations of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea.
-
Tracer: Add [³⁵S]GTP
S (0.1 nM) and GDP (10 µM) to reduce basal noise. -
Incubation: 30°C for 60 minutes.
-
Readout: Filter and count.
-
Result Interpretation: A dose-dependent decrease in [³⁵S]GTP
S binding indicates the compound is blocking G-protein coupling (NAM activity).
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating CB1 NAM activity.
Structure-Activity Relationship (SAR) Insights
The specific structure of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea offers critical insights into the CB1 allosteric pocket:
-
The Urea Linker: Essential for hydrogen bonding within the allosteric site. Replacement with thiourea often retains activity but alters solubility.
-
4-Chlorophenyl Group: The electron-withdrawing chlorine atom is critical. It likely engages in halogen bonding or pi-stacking interactions with aromatic residues (e.g., Phe/Trp) in the receptor transmembrane domain.
-
1-Phenylethyl Tail:
-
The methyl group at the benzylic position introduces steric bulk compared to a simple phenethyl group. This restricts conformational flexibility, potentially locking the receptor more effectively in the inactive state.
-
Chirality: The spatial arrangement of this methyl group is vital. In similar urea series, the (S)-enantiomer often aligns better with the hydrophobic sub-pocket.
-
References
-
Zhang, Y., et al. (2021).[3] "Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior."[4][3][5][6][7] Journal of Medicinal Chemistry. Link
-
Horswill, J. G., et al. (2007). "PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats." British Journal of Pharmacology. Link
-
Price, M. R., et al. (2005). "Allosteric modulation of the cannabinoid CB1 receptor."[4][8][2][3][5][6][7][9][10][11] Molecular Pharmacology. Link
-
Kendall, D. A., & Yee, B. K. (2010). "Rethinking CB1 receptor antagonism in the treatment of metabolic disease." Pharmacological Reviews. Link
-
Nguyen, T., et al. (2022). "Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor."[5] ACS Chemical Neuroscience. Link
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Diarylureas as allosteric modulators of the cannabinoid CB1 receptor: structure-activity relationship studies on 1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CB1 Receptor Negative Allosteric Modulators as a Potential Tool to Reverse Cannabinoid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Guide: Discovery and Characterization of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea as a Terminal Complement Inhibitor
The following technical guide details the discovery, mechanism, and characterization of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea and its related derivatives as small-molecule inhibitors of the complement system.
Executive Summary
The complement system, a critical arm of innate immunity, is implicated in numerous inflammatory and autoimmune pathologies, including Paroxysmal Nocturnal Hemoglobinuria (PNH) and Atypical Hemolytic Uremic Syndrome (aHUS).[1] While monoclonal antibodies like Eculizumab have revolutionized therapy by targeting protein C5, their high cost and intravenous delivery requirements have driven the search for orally bioavailable small molecules.
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea represents a pivotal scaffold in the discovery of non-peptidic, low-molecular-weight complement inhibitors. Identified through high-throughput screening (HTS) and subsequent structure-activity relationship (SAR) optimization, this class of urea derivatives functions by blocking the terminal complement pathway , specifically preventing the assembly of the Membrane Attack Complex (MAC, C5b-9). This guide analyzes the compound's discovery, mechanistic basis, and the protocols required for its validation.
Scientific Background & Discovery Logic
The Target: Terminal Complement Pathway
The complement cascade proceeds via three initiation pathways (Classical, Lectin, Alternative) that converge at the cleavage of component C3. The downstream effector phase involves the cleavage of C5 into the anaphylatoxin C5a and the fragment C5b.[1] C5b recruits components C6, C7, C8, and multiple C9 molecules to form the pore-forming MAC on cell membranes, leading to cell lysis.
-
Therapeutic Rationale: Inhibiting the terminal pathway (C5 or downstream) is ideal for preventing lysis-mediated tissue damage (e.g., hemolysis in PNH) while preserving upstream immune clearance functions (opsonization via C3b) and pathogen recognition.[1]
Discovery of the Urea Scaffold
The discovery of the 1-phenyl-3-(1-phenylethyl)urea class stems from a need to replace large biologic inhibitors with small molecules.
-
Hit Identification: A high-throughput screen (HTS) utilizing a fetal complement hemolytic assay identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea (Hit 1) as a moderate inhibitor (IC50 ≈ 50 µM).
-
SAR Evolution: Optimization efforts focused on the phenyl ring (left-hand side) and the phenylethyl amine (right-hand side). The 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea analog represents a key structural probe where the electron-donating dimethoxy groups are replaced by an electron-withdrawing halogen (chlorine) to assess electronic and lipophilic requirements for binding.
-
Chirality: The activity is stereospecific. The S-enantiomer of the phenylethyl group is generally required for potency, whereas the R-enantiomer (e.g., Compound 2c in literature) exhibits significantly reduced or negligible activity.
Mechanism of Action
Unlike upstream inhibitors (e.g., Compstatin targeting C3), this urea class acts specifically on the terminal pathway .
-
Blockade: The compound inhibits C9 deposition (MAC formation).
-
Selectivity: It does not inhibit C3 or C4 deposition. This indicates the compound acts downstream of the C3 convertase, likely interfering with C5 cleavage or the assembly of the C5b-9 complex.
-
Potency: Optimized analogs in this series (e.g., with extended alkyl chains) have achieved IC50 values as low as 13 nM , validating the scaffold's potential for therapeutic development.
Structural & Mechanistic Visualization[1]
The following diagram illustrates the Complement Cascade and the specific intervention point of the urea inhibitor class.
Caption: The urea inhibitor specifically targets the terminal pathway (MAC formation) without affecting upstream C3b opsonization.
Experimental Protocols for Validation
To validate 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea as a complement inhibitor, the following self-validating protocols must be employed. These assays differentiate between general toxicity and specific complement inhibition.
Hemolytic Assay (Classical Pathway)
This is the gold standard for assessing functional complement activity (CH50).
-
Principle: Sensitized sheep erythrocytes (SRBCs) are lysed by serum complement. Inhibitors prevent lysis, preserving turbidity.
-
Reagents:
-
Sheep Red Blood Cells (SRBCs).
-
Rabbit anti-sheep hemolysin (antibody).
-
Pooled Human Serum (PHS) or Guinea Pig Serum (GPS) as complement source.
-
Gelatin Veronal Buffer (GVB++).
-
Protocol Steps:
-
Preparation: Wash SRBCs 3x in GVB++. Sensitize with anti-sheep hemolysin (1:1000) for 30 min at 37°C.
-
Compound Dosing: Prepare serial dilutions of the urea inhibitor in DMSO (final DMSO < 1%).
-
Incubation: Mix PHS (diluted to achieve ~90% lysis, typically 1:40) with the inhibitor for 15 min at room temperature.
-
Activation: Add sensitized SRBCs to the serum/inhibitor mix. Incubate at 37°C for 30 min.
-
Termination: Stop reaction by adding ice-cold EDTA-GVB (chelates Ca2+/Mg2+, stopping convertases).
-
Readout: Centrifuge (2000 rpm, 5 min). Transfer supernatant to a plate. Measure absorbance at 412 nm (hemoglobin release).
-
Calculation: % Inhibition = [(A_control - A_sample) / (A_control - A_blank)] × 100.
ELISA for C3/C4 vs. C9 Deposition
This assay proves the site of inhibition (Mechanism of Action).
-
Concept: Activate complement on a coated surface (e.g., IgM or Mannan) and detect deposited fragments using specific antibodies.
-
Expectation: The urea inhibitor should reduce C9 signal but leave C3/C4 signals intact.
Protocol Steps:
-
Coating: Coat 96-well plates with human IgM (Classical pathway activator) overnight. Block with 1% BSA.
-
Incubation: Add human serum pre-incubated with the inhibitor (various concentrations). Incubate 1 hr at 37°C.
-
Washing: Wash 3x with PBS-Tween.
-
Detection:
-
Well Set A: Add HRP-conjugated anti-human C3c or C4 .
-
Well Set B: Add HRP-conjugated anti-human C9 (or anti-C5b-9 neoepitope).
-
-
Development: Add TMB substrate, stop with H2SO4, read at 450 nm.
-
Interpretation: A drop in Set B absorbance with stable Set A absorbance confirms terminal pathway specificity.
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR trends for the 1-phenyl-3-(1-phenylethyl)urea scaffold, highlighting the impact of the 4-Chloro substitution compared to the initial hit and optimized analogs.
| Compound Class | Left Ring Substitution (R1) | Right Chain (R2) | Complement Inhibition (IC50) | Mechanism Note |
| Hit 1 | 3,4-Dimethoxy | 1-Phenylethyl | ~50 µM | Initial HTS Hit |
| 4-Cl Analog | 4-Chloro | 1-Phenylethyl | > 10 µM | Probe for lipophilicity |
| Enantiomer Check | 3,4-Dimethoxy | (R)-1-Phenylethyl | Inactive (>100 µM) | Stereospecificity (S-form active) |
| Optimized (7l) | 3,4-Dimethoxy | 1-(4-pentylphenyl)ethyl | 13 nM | Extended lipophilic tail increases potency |
Note: The 4-Chlorophenyl analog serves as a critical intermediate. While less potent than the optimized "7l" analog, it demonstrates the tolerance of the scaffold for halogen substitutions and is often used to tune metabolic stability.
References
-
Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)
- Source: ACS Medicinal Chemistry Letters (2012)
- Context: Primary paper describing the discovery, HTS hit, and SAR of this urea class. Identifies the mechanism as C9 deposition blockade.
-
URL:[Link]
-
The Complement System: A Target for Drug Discovery
- Source: N
- Context: General background on the therapeutic validation of the terminal complement p
-
URL:[Link]
-
Small-Molecule Inhibitors of the Complement System
- Source: Journal of Medicinal Chemistry
- Context: Review of small molecule strategies, including urea-based inhibitors, for tre
-
URL:[Link]
Sources
Solubility and Stability Profile of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
A Technical Guide for Research & Development
Introduction
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (C₁₅H₁₅ClN₂O) is a specialized diarylurea derivative utilized primarily as a structural scaffold in medicinal chemistry and as a chiral resolving agent in organic synthesis. Its molecular architecture—comprising a 4-chlorophenyl moiety linked via a urea bridge to a 1-phenylethyl group—serves as a critical pharmacophore in the development of kinase inhibitors (e.g., analogs of Sorafenib) and cannabinoid receptor modulators (e.g., CB1 allosteric modulators).
This guide provides a comprehensive technical analysis of its physicochemical properties, solubility behavior, and stability profile. It is designed to assist researchers in optimizing formulation strategies, experimental design, and storage protocols.
Physicochemical Profile
The compound exhibits the characteristic lipophilicity and crystalline stability of substituted diarylureas. The presence of the 1-phenylethyl group introduces a chiral center, necessitating careful consideration of stereochemistry in biological assays.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description | Notes |
| Molecular Formula | C₁₅H₁₅ClN₂O | |
| Molecular Weight | 274.75 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 196–210 °C (Decomposition) | Dependent on enantiomeric purity and polymorph. |
| LogP (Predicted) | ~3.2 – 3.8 | Highly lipophilic; poor aqueous solubility. |
| pKa (Predicted) | ~13–14 (Urea protons) | Non-ionizable in physiological pH range. |
| Chirality | 1 Chiral Center (C-1 of ethyl group) | Available as Racemate, (R)-, or (S)-enantiomer. |
Solubility Profile
The solubility of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea is governed by its high lipophilicity and strong intermolecular hydrogen bonding (urea motif).
Solvent Compatibility
-
Water: Practically insoluble (< 0.1 mg/mL). The hydrophobic aromatic rings and the chlorophenyl group dominate the solvation energetics, preventing effective interaction with water molecules.
-
Polar Organic Solvents (DMSO, DMF): Highly soluble (> 50 mg/mL). These are the preferred solvents for preparing stock solutions for biological assays.
-
Alcohols (Ethanol, Methanol): Moderately soluble. Solubility increases significantly with temperature.
-
Non-polar Solvents (Hexane): Poor solubility.
Dissolution Protocol for Biological Assays
To ensure consistent experimental results, follow this stepwise dissolution protocol:
-
Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM. Vortex for 1–2 minutes to ensure complete solubilization.
-
Clarification: Inspect the solution for particulates. If turbidity persists, sonicate for 5 minutes at room temperature.
-
Dilution: Dilute the stock solution into the aqueous assay buffer (e.g., PBS) immediately prior to use.
-
Critical Step: Maintain the final DMSO concentration below 1% (v/v) to prevent compound precipitation and solvent toxicity in cell-based assays.
-
Observation: A "crash-out" (precipitation) may occur at concentrations > 100 µM in aqueous media.
-
Visualization: Solubility Logic
Figure 1: Structural determinants of solubility. The lipophilic domains drive solubility in organic solvents while hindering aqueous solvation.
Stability Profile
The urea linkage confers significant chemical stability, but specific environmental conditions can trigger degradation.
Solid State Stability
-
Storage: Stable for > 2 years when stored at -20°C in a desiccated, dark environment.
-
Hygroscopicity: Generally non-hygroscopic, but exposure to high humidity can induce hydrate formation or physical caking.
Solution Stability
-
Hydrolysis: The urea bond is stable at neutral pH (7.4).
-
Acidic Conditions (pH < 2): Slow hydrolysis to 4-chloroaniline and 1-phenylethylamine.
-
Basic Conditions (pH > 10): Accelerated hydrolysis, especially at elevated temperatures.
-
-
Photostability: The chlorophenyl moiety is susceptible to photolytic dechlorination under high-intensity UV light. Solutions should be protected from direct light.
-
Metabolic Stability (In Vitro): Research on analogs (e.g., RTICBM-189) indicates potential metabolic liability at the benzylic position (oxidation by CYP450 enzymes) and the chlorophenyl ring.
Degradation Pathways
Figure 2: Primary degradation pathways including hydrolysis, metabolic oxidation, and photolysis.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a definitive measurement of thermodynamic solubility.
-
Preparation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 7.4) in a glass vial.
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solid.
-
Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm).
-
Calibration: Use a standard curve prepared in acetonitrile or methanol.
-
Forced Degradation Study (Stress Testing)
To validate stability for formulation development:
-
Acid Stress: Dissolve in 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Base Stress: Dissolve in 0.1 N NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Stress: Dissolve in 3% H₂O₂. Incubate at RT for 24 hours.
-
Analysis: Neutralize samples and analyze via LC-MS to identify degradation products (e.g., hydrolysis fragments).
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. Retrieved from
-
Zhang, Y., et al. (2021).[2][3][4] Development of 3-(4-chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor. Journal of Medicinal Chemistry. Retrieved from
-
Guoguang, L., et al. (2001). Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products. Journal of Agricultural and Food Chemistry. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-(4-CHLORO-PHENYL)-3-PHENETHYL-UREA Product Information. Retrieved from
Sources
Technical Guide: Therapeutic Targets of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
This technical guide provides an in-depth analysis of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea , a privileged structural scaffold in medicinal chemistry. While urea derivatives are historically known for agricultural applications (cytokinins/herbicides), this specific pharmacophore has emerged as a high-value lead in pharmaceutical development, primarily targeting Soluble Epoxide Hydrolase (sEH) and secondary kinase pathways involved in oncology.
Executive Summary
Compound Identity: 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Chemical Class: 1,3-Disubstituted Urea / Diaryl-alkyl Urea Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH / EPHX2) Secondary Targets: Receptor Tyrosine Kinases (VEGFR/PDGFR), PI3K/Akt/mTOR signaling. Therapeutic Indications: Hypertension, Neuropathic Pain, Anti-inflammatory (Sepsis/ARDS), and Solid Tumor Oncology.
This guide details the mechanistic basis for targeting sEH with this urea scaffold, the structure-activity relationships (SAR) governing its potency, and the experimental protocols required for validation.
Primary Target: Soluble Epoxide Hydrolase (sEH)[1][2][3][4]
The most authoritative therapeutic application of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea lies in its potent inhibition of the mammalian soluble epoxide hydrolase enzyme.
Mechanism of Action (MOA)
The compound functions as a competitive, reversible transition-state mimic . The urea pharmacophore binds tightly to the sEH catalytic pocket, preventing the hydrolysis of endogenous Epoxyeicosatrienoic Acids (EETs) into their less active diols (DHETs).
-
Binding Site: The sEH active site contains a catalytic triad (Asp333, Tyr383, Tyr466).
-
Molecular Interaction:
-
The carbonyl oxygen of the urea acts as a hydrogen bond acceptor.
-
The N-H protons of the urea act as hydrogen bond donors, anchoring the molecule to Asp333 .
-
The 4-chlorophenyl group occupies the hydrophobic pocket usually reserved for the arachidonic acid backbone.
-
The 1-phenylethyl group provides chiral selectivity, fitting into the L-shaped hydrophobic tunnel of the enzyme, enhancing binding affinity over achiral analogs.
-
Physiological Pathway: The Arachidonic Acid Cascade
Inhibition of sEH stabilizes EETs, which are potent lipid mediators derived from CYP450 metabolism. EETs function as Endothelium-Derived Hyperpolarizing Factors (EDHF).
Therapeutic Outcomes of Inhibition:
-
Vasodilation: Activation of
channels in vascular smooth muscle. -
Anti-Inflammation: Inhibition of NF-
B nuclear translocation. -
Analgesia: Modulation of nociceptive signaling in neuropathic pain models.
Pathway Visualization
The following diagram illustrates the intervention point of the compound within the arachidonic acid metabolic cascade.
Caption: Mechanism of sEH inhibition stabilizing bioactive EETs to promote anti-inflammatory and vasodilatory effects.[1][2][3][4][5]
Secondary Target: Kinase Modulation (Oncology)
Structurally, the compound belongs to the diarylurea class, sharing significant homology with the kinase inhibitor Sorafenib .
Target Specificity
-
Targets: VEGFR-2, PDGFR-
, and the RAF/MEK/ERK pathway. -
Mechanism: Type II Kinase Inhibition.[6] The urea moiety forms hydrogen bonds with the "gatekeeper" residue (typically Glu/Asp) in the ATP-binding pocket, stabilizing the kinase in the inactive "DFG-out" conformation.
-
Relevance: While less potent than Sorafenib, this specific urea derivative serves as a scaffold for dual-action inhibitors (sEH + Kinase) to target tumor angiogenesis and the inflammatory microenvironment simultaneously.
Experimental Validation Protocols
To validate the therapeutic potential of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, the following standardized protocols should be employed.
Protocol A: Fluorometric sEH Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant human sEH.
Materials:
-
Recombinant human sEH (hsEH).[4]
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Workflow:
-
Preparation: Dissolve compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10
M). -
Incubation: Mix 20
L of enzyme solution (approx. 1 nM final) with 20 L of inhibitor dilution. Incubate at 30°C for 5 minutes. -
Reaction Start: Add 160
L of PHOME substrate (50 M final). -
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-20 minutes.
-
Analysis: Calculate the slope of hydrolysis. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Chiral Resolution & Stability
Since the compound contains a chiral center (1-phenylethyl), biological activity often resides predominantly in one enantiomer (typically the S-enantiomer for sEH binding).
Workflow:
-
Separation: Use Chiral HPLC (Column: Chiralcel OD-H or AD-H).
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Validation: Test both enantiomers in Protocol A. Expect a 10-100x potency difference between enantiomers.
Physicochemical Properties & Optimization
| Property | Value (Approx.) | Implication for Drug Dev |
| Molecular Weight | 274.75 g/mol | Ideal for oral bioavailability (<500 Da). |
| LogP | ~3.2 - 3.5 | Highly lipophilic; requires formulation (e.g., cyclodextrins) for in vivo delivery. |
| Solubility | Low (< 50 | Limiting factor. "Melting Point" effect often reduces bioavailability. |
| Metabolic Stability | Moderate | The 4-Cl group blocks para-hydroxylation, improving half-life compared to unsubstituted phenylureas. |
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Link
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery. Link
-
Wilhelm, A., et al. (2017). "Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR." European Journal of Medicinal Chemistry. Link
-
Gomez, G. A., et al. (2004). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Epoxide Hydrolase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Scrutiny of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea: A Technical Guide
Introduction
The molecular structure of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, presented below, forms the basis for all subsequent spectroscopic predictions.
Caption: Molecular Structure of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, with a molecular formula of C₁₅H₁₅ClN₂O, the expected monoisotopic mass is approximately 274.0873 g/mol .
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A standard approach for the MS analysis of this compound would involve Electrospray Ionization (ESI) in positive ion mode, as the urea functional group is readily protonated.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 200-250 °C
-
Mass Range: m/z 50-500
-
Predicted Fragmentation Pathway
Upon protonation, the [M+H]⁺ ion is expected to undergo characteristic fragmentation. The primary cleavage is anticipated at the C-N bonds of the urea moiety.[1]
Caption: Predicted ESI-MS Fragmentation Pathway
Table 1: Predicted Major Mass Fragments
| m/z (Predicted) | Ion Formula | Proposed Structure |
| 275.0946 | [C₁₅H₁₆ClN₂O]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 154.0109 | [C₇H₆ClNO]⁺ | 4-Chlorophenyl isocyanate |
| 121.0813 | [C₈H₁₀N]⁺ | 1-Phenylethylamine fragment |
| 105.0699 | [C₈H₉]⁺ | Styrene fragment |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. For 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, both ¹H and ¹³C NMR are indispensable for complete characterization.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for urea compounds as it helps in resolving the N-H proton signals.[1]
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 s
-
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | Singlet | 1H | Ar-NH -CO | The N-H proton adjacent to the chlorophenyl ring is expected to be downfield due to the electron-withdrawing nature of the aryl group. |
| ~7.5 | Doublet | 2H | Ar-H (ortho to Cl) | Protons on the chlorophenyl ring ortho to the chlorine atom. |
| ~7.3 | Doublet | 2H | Ar-H (meta to Cl) | Protons on the chlorophenyl ring meta to the chlorine atom. |
| ~7.2-7.4 | Multiplet | 5H | Phenyl-H | Protons of the unsubstituted phenyl ring on the phenylethyl group. |
| ~6.5 | Doublet | 1H | CO-NH -CH | The N-H proton adjacent to the chiral center, coupled to the methine proton. |
| ~4.9 | Quintet | 1H | CH -CH₃ | The methine proton, coupled to the adjacent N-H and methyl protons. |
| ~1.4 | Doublet | 3H | CH-CH₃ | The methyl protons, coupled to the adjacent methine proton. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C =O (Urea) | The urea carbonyl carbon is characteristically found in this downfield region. |
| ~145 | C -NH (Phenyl) | The ipso-carbon of the phenyl ring attached to the urea nitrogen. |
| ~139 | C -Cl | The carbon atom directly bonded to the chlorine atom. |
| ~129 | Ar-C H (meta to Cl) | Aromatic carbons on the chlorophenyl ring. |
| ~128 | Phenyl-C H | Aromatic carbons of the unsubstituted phenyl ring. |
| ~127 | Phenyl-C H | Aromatic carbons of the unsubstituted phenyl ring. |
| ~126 | Phenyl-C H | Aromatic carbons of the unsubstituted phenyl ring. |
| ~120 | Ar-C H (ortho to Cl) | Aromatic carbons on the chlorophenyl ring. |
| ~50 | CH -NH | The methine carbon of the phenylethyl group. |
| ~22 | CH₃ | The methyl carbon of the phenylethyl group. |
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic analysis of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea. The presented NMR and MS data, derived from established principles and comparison with structurally similar compounds, offer a valuable resource for researchers engaged in the synthesis, purification, and analysis of this molecule. The experimental protocols outlined herein represent standard methodologies that can be readily implemented in a modern analytical laboratory. It is the author's intent that this guide will facilitate the unambiguous identification and characterization of this and related urea derivatives, thereby supporting the advancement of chemical and pharmaceutical research.
References
- BenchChem. (2025). Interpreting complex NMR spectra of substituted phenylurea derivatives.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 307284, 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
-
Thota, S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(17), e9161. [Link]
Sources
Technical Guide: In Vitro and In Vivo Evaluation of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
[1]
Executive Summary
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea represents a significant "privileged scaffold" in medicinal chemistry.[1] Belonging to the class of N,N′-disubstituted ureas , this compound serves as a critical chemical probe and lead structure in the development of antimicrobial agents, kinase inhibitors, and complement system modulators.
Its structural uniqueness lies in the combination of a lipophilic 4-chlorophenyl moiety and a chiral 1-phenylethyl group.[1] This chirality (R/S enantiomers) allows for stereoselective interactions with biological targets, particularly in the hydrophobic pockets of enzymes (e.g., kinases, soluble epoxide hydrolase) and bacterial receptors.
This guide provides a comprehensive technical framework for the synthesis, in vitro characterization, and in vivo assessment of this compound, synthesizing data from recent antimicrobial and pharmacological studies.
Chemical Identity & Synthesis Strategy
Physicochemical Profile[1][2]
-
Chemical Class: Diarylalkylurea / Phenylurea.[1]
-
Key Pharmacophore: Urea linker (-NH-CO-NH-) acting as a hydrogen bond donor/acceptor triad.[1]
-
Chirality: The 1-phenylethyl group introduces a chiral center at the
-carbon.[1] Biological activity often differs significantly between the - and -enantiomers.[1] -
Solubility: Low aqueous solubility; requires DMSO or PEG-based cosolvents for biological assays.[1]
Synthesis Workflow
The most robust synthesis method involves the nucleophilic addition of an amine to an isocyanate. This reaction is atom-economical and typically high-yielding.[1]
Protocol:
-
Reactants: 4-Chlorophenyl isocyanate (Electrophile) and 1-Phenylethylamine (Nucleophile).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions: Stir at
to Room Temperature (RT) under inert atmosphere ( ). -
Purification: Recrystallization from Ethanol/Water.
Figure 1: Synthetic pathway for the formation of the urea scaffold via isocyanate-amine coupling.[1]
In Vitro Studies: Mechanisms & Protocols
Antimicrobial Activity (Target: Acinetobacter baumannii)
Recent studies indicate that urea derivatives with bulky lipophilic groups (like the 1-phenylethyl moiety) exhibit potent antimicrobial activity against Gram-negative bacteria.[1] The mechanism involves membrane disruption and inhibition of bacterial enzymes.
Key Insight: The stereochemistry is critical. In similar analogs, the
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration inhibiting visible bacterial growth.
-
Preparation: Dissolve compound in 100% DMSO to create a 10 mM stock. Dilute in Mueller-Hinton Broth (MHB) to max 1% DMSO.[1]
-
Inoculum: Adjust A. baumannii culture to
CFU/mL (OD600 ~ 0.08-0.1). -
Plating: Use 96-well microplates. Add
bacterial suspension + serial drug dilutions ( ). -
Controls:
-
Positive: Ciprofloxacin or Colistin.[1]
-
Negative: MHB + 1% DMSO (Solvent control).
-
-
Incubation:
for 18–24 hours. -
Readout: Visual turbidity check or Absorbance at 600 nm.
Kinase Inhibition & Anticancer Potential
The urea moiety is a classic "hinge-binding" motif found in kinase inhibitors like Sorafenib.[1] It forms dual hydrogen bonds with the kinase ATP-binding pocket (Asp-Phe-Gly "DFG-out" conformation).[1]
Target Pathways:
-
VEGFR2: Angiogenesis inhibition.
-
Raf/MEK/ERK: Cell proliferation.[2]
Protocol: Kinase Activity Assay (FRET-based)
-
Reagents: Recombinant VEGFR2 kinase, Fluorescein-labeled peptide substrate, ATP, Test Compound.
-
Reaction: Mix kinase buffer, ATP (
concentration), and compound in a 384-well black plate. -
Initiation: Add substrate and enzyme. Incubate for 60 min at RT.
-
Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal inhibition.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
In Vivo Studies: Pharmacokinetics & Toxicology[1]
Pharmacokinetic (PK) Profile
Urea derivatives often suffer from rapid metabolism (hydrolysis by amidases) or poor solubility.
Study Design (Rat Model):
-
Subjects: Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
IV Bolus: 2 mg/kg (formulated in 10% DMSO / 40% PEG400 / 50% Saline).
-
Oral Gavage (PO): 10 mg/kg (suspension in 0.5% CMC-Na).[1]
-
-
Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Analysis: LC-MS/MS quantification of plasma concentrations.
Data Output Table:
| Parameter | Definition | Expected Trend (Urea Scaffold) |
| Time to max concentration | 1.0 – 2.0 hrs (Rapid absorption) | |
| Max plasma concentration | Dose-dependent; often limited by solubility | |
| Half-life | 2 – 4 hrs (Moderate clearance) | |
| Oral Bioavailability | 30 – 60% (First-pass metabolism effect) |
Acute Toxicity & Safety
Before efficacy trials, the Maximum Tolerated Dose (MTD) must be established.
Protocol:
-
Dose Escalation: Administer single oral doses (e.g., 50, 100, 300 mg/kg) to mice.
-
Observation: Monitor for 14 days.
-
Endpoints: Body weight changes, lethargy, piloerection, and gross necropsy of liver/kidneys.
-
Cytotoxicity Counter-Screen: Test against normal fibroblast lines (e.g., L929 or HUVEC) to ensure selectivity index (SI) > 10.
Mechanistic Visualization
The following diagram illustrates the dual-potential mechanism of action for this scaffold: bacterial membrane destabilization and kinase inhibition.
Figure 2: Dual mechanistic pathways.[1] Left: Antimicrobial action via membrane interaction.[1] Right: Anticancer action via ATP-competitive kinase inhibition.[1]
References
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Source: National Institutes of Health (PMC) URL:[Link]
-
Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]
-
Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor. Source: Journal of Medicinal Chemistry (ACS) URL:[3][Link][3][4]
Sources
- 1. 140-38-5|1-(4-Chlorophenyl)urea|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Experimental Protocols: Investigating 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea and its Analogs as Dual PI3K/Hedgehog Pathway Inhibitors in Cancer Cell Culture
Introduction: The Phenylurea Scaffold as a Foundation for Targeted Cancer Therapeutics
The diarylurea moiety is a privileged scaffold in modern medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1] This structural framework is central to numerous targeted therapies that have shown significant promise in oncology. While a specific, extensively characterized biological profile for 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea is not widely documented, its structure is highly representative of a class of phenylurea derivatives that have been synthesized and identified as potent anti-cancer agents.[2]
This guide provides a detailed experimental framework for researchers investigating compounds based on this core structure. The protocols herein are based on the established mechanism of a well-characterized series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which function as dual inhibitors of two critical oncogenic signaling pathways: PI3K/Akt/mTOR and Hedgehog (Hh).[2][3] These pathways are frequently dysregulated in various cancers, particularly breast cancer, where they contribute to tumor growth, proliferation, drug resistance, and migration.[2][3]
The following sections will detail the compound's mechanism of action and provide step-by-step protocols for assessing its biological effects in cell culture, including evaluating its impact on cell viability and its ability to modulate its intended molecular targets.
Mechanism of Action: Dual Inhibition of PI3K/Akt/mTOR and Hedgehog Signaling
The anti-neoplastic activity of this phenylurea compound class stems from its ability to simultaneously suppress two distinct but interconnected signaling cascades.
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many human cancers. By inhibiting key kinases within this cascade, such as PI3K and mTOR, these compounds can effectively halt cell cycle progression, suppress proliferation, and induce programmed cell death (apoptosis).[2][3] Mechanistic studies show that representative compounds from this class inhibit the phosphorylation of key downstream effectors like Akt and S6 Kinase (S6K).[2]
-
The Hedgehog (Hh) Pathway: While critical during embryonic development, the Hh pathway is typically quiescent in adult tissues.[3] Its reactivation in cancer is linked to the promotion of angiogenesis, tumor initiation, and the self-renewal of cancer stem cells. The transcription factor Gli1 is a terminal and essential mediator of the Hh pathway.[3] Phenylurea derivatives have been shown to decrease the expression of Gli1, thereby disrupting the pathway's oncogenic output.[2]
The synergistic inhibition of both pathways offers a powerful strategy to overcome drug resistance and more effectively control cancer cell growth and migration.[2]
Protocol 1: Assessment of Apoptosis Induction by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) dual-staining to quantify apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V.[4] In late apoptosis or necrosis, the cell membrane loses integrity, allowing PI to enter and stain the nucleus.[4][5] This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Causality and Experimental Choices:
-
Cell Lines: Breast cancer cell lines such as MCF-7 (ER-positive), T47D (ER-positive), and MDA-MB-231 (triple-negative) are recommended, as they have been used to validate the activity of this compound class.[2]
-
Controls: A vehicle control (DMSO) is critical to ensure that the solvent used to dissolve the compound does not induce apoptosis. An untreated control serves as a baseline for cell health.
-
Time Course: Apoptosis is a dynamic process. A 24-48 hour treatment window is typically sufficient to observe significant effects.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest (e.g., 2.5 x 10⁵ cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the phenylurea compound in sterile DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing the compound or vehicle (DMSO) control.
-
-
Cell Harvesting:
-
After 24 or 48 hours of incubation, collect the culture medium (which contains floating, potentially apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with 1 mL of PBS (calcium and magnesium-free). Add this wash to the same 15 mL tube.
-
Add 200 µL of trypsin-EDTA to each well and incubate for 2-5 minutes to detach the cells.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to the same 15 mL tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining and Analysis:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold 1X Annexin V Binding Buffer.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Protocol 2: Western Blot Analysis of PI3K and Hh Pathway Inhibition
This protocol validates the mechanism of action by measuring the abundance of key signaling proteins. A decrease in the phosphorylated forms of Akt and S6K, and a reduction in total Gli1 protein, would confirm pathway inhibition.
Causality and Experimental Choices:
-
Lysis Buffer: RIPA buffer is a common and effective choice for extracting total cellular proteins.[6] The inclusion of protease and phosphatase inhibitors is mandatory to preserve the integrity and phosphorylation status of the target proteins.[6]
-
Loading Control: Proteins like β-actin or GAPDH have stable expression levels and are used to normalize the data, ensuring that any observed changes are due to the compound's effect and not unequal protein loading.
-
Concentration: Using a concentration at or near the IC50 value determined from viability assays is a logical starting point for mechanistic studies.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 10 cm plates to achieve 80-90% confluency.
-
Treat cells with the phenylurea compound at the desired concentration (e.g., 10 µM) for a shorter time course (e.g., 2, 6, 12, or 24 hours) to capture signaling events that precede apoptosis. Include a vehicle control.
-
-
Protein Lysate Preparation: [7]
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Calculate the volume of lysate needed to obtain equal amounts of protein for each sample (e.g., 20-30 µg).
-
Add Laemmli sample buffer to the calculated lysate volume and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-Gli1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Summary and Recommended Parameters
The following table provides a starting point for experimental design. Optimization may be required depending on the specific cell line and compound analog being tested.
| Parameter | Recommendation | Rationale |
| Cell Lines | MCF-7, T47D, MDA-MB-231 | Validated in literature for this compound class.[2] |
| Compound Stock | 10 mM in sterile DMSO | Standard concentration for soluble small molecules. |
| Working Conc. | 0.1 µM to 50 µM | Covers a broad range to determine dose-response and IC50. |
| Vehicle Control | DMSO (at the highest % used) | Ensures observed effects are not due to the solvent. |
| Treatment Time | Apoptosis: 24-48 hoursWestern Blot: 2-24 hours | Apoptosis is a later event; signaling changes are often rapid. |
| Key Reagents | Annexin V/PI Kit, RIPA Buffer, Protease/Phosphatase Inhibitors | Standard, validated reagents for these applications.[4][6] |
| Western Targets | p-Akt, Total Akt, p-S6K, Total S6K, Gli1, β-actin (Loading) | Direct readouts of PI3K and Hedgehog pathway activity.[2] |
Trustworthiness: A Self-Validating Experimental Design
To ensure the reliability and reproducibility of results, the described protocols must be conducted with a system of integrated controls.
-
Internal Controls: For Western blotting, the use of a loading control (e.g., β-actin, GAPDH) is non-negotiable. This control confirms equal protein loading across all lanes, validating that any observed changes in the protein of interest are genuine. Furthermore, comparing the levels of phosphorylated proteins (p-Akt, p-S6K) to their total protein counterparts ensures that the compound is inhibiting the kinase activity rather than causing protein degradation.
-
Negative and Positive Controls: An untreated sample and a vehicle-treated sample (e.g., 0.1% DMSO) are essential negative controls. They establish the baseline health and signaling activity of the cells, allowing for accurate assessment of the compound's effects. For robust validation, a known inhibitor of the PI3K pathway (e.g., Buparlisib) or the Hedgehog pathway (e.g., Vismodegib) can be used as a positive control to confirm that the experimental system can detect the expected biological response.[2]
By incorporating this multi-level validation strategy, the experimental outcomes will be robust, reliable, and scientifically sound.
References
-
ResearchGate. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry. [Link]
-
Li, W., Sun, Q., Song, L., Gao, C., Liu, F., Chen, Y., & Jiang, Y. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721-733. [Link]
-
MDPI. (2025). LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (2022). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PMC. [Link]
-
National Center for Biotechnology Information. (2022). Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior. PubMed. [Link]
-
Creative Diagnostics. (n.d.). Cell & Tissue Lysate Preparation Protocol. Creative Diagnostics. [Link]
-
National Center for Biotechnology Information. (2009). Induction of caspase-dependent apoptosis in melanoma cells by the synthetic compound (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea. PubMed. [Link]
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. biomol.com [biomol.com]
Application Note: Calcium Mobilization Profiling with 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
This Application Note is designed for researchers utilizing 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (and its structural analogs) in high-throughput calcium mobilization assays.
While this urea scaffold is chemically versatile—appearing in cytokinins (e.g., 4-CPPU), kinase inhibitors, and soluble epoxide hydrolase (sEH) inhibitors—it is most notably recognized in recent pharmacology as a scaffold for Allosteric Modulators of GPCRs (such as the Cannabinoid CB1 receptor or Calcium Sensing Receptor).
This guide focuses on the physicochemical handling of this lipophilic urea and its application in a Fluorescent Calcium Flux Assay (e.g., FLIPR/FlexStation) to determine Agonist, Positive Allosteric Modulator (PAM), or Negative Allosteric Modulator (NAM) activity.
Compound Profile & Mechanism of Action[1][2]
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea is a hydrophobic diarylurea. In the context of calcium signaling, compounds of this class typically function via one of two mechanisms:
-
Direct Agonism: Directly binding to a Gq-coupled GPCR (e.g., CaSR) or Ion Channel (e.g., TRPV1), triggering cytosolic Ca
release. -
Allosteric Modulation (PAM/NAM): Binding to a non-orthosteric site to potentiate or inhibit the calcium flux induced by a native ligand (e.g., modulating CB1 receptor signaling in cells co-expressing G
qi5).
Signaling Pathway Visualization
The following diagram illustrates the Gq-coupled pathway typically interrogated by this compound.
Caption: Signal transduction pathway for Gq-coupled calcium mobilization. The urea compound modulates the receptor, triggering the IP3 cascade and cytosolic calcium rise detected by fluorescent dye.
Experimental Design & Materials
Critical Material Considerations
-
Solubility: This urea derivative is highly lipophilic and poorly soluble in water. It requires DMSO for stock preparation. Improper dilution will cause micro-precipitation, leading to "noisy" calcium spikes and false negatives.
-
Cell Line: HEK293 or CHO cells stably expressing the target (e.g., CaSR, CB1+Gqi5).
-
Dye Selection: Fluo-4 AM or Fluo-8 AM are preferred for their high signal-to-noise ratio and rapid kinetics.
Reagents Table
| Reagent | Specification | Purpose |
| Test Compound | 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea | Analyte (Purity >98%) |
| Solvent | Anhydrous DMSO | Stock solution preparation |
| Calcium Dye | Fluo-4 AM or Calcium 6 (Molecular Devices) | Intracellular Ca |
| Assay Buffer | HBSS + 20mM HEPES (pH 7.4) | Physiological medium |
| Transporter Inhibitor | Probenecid (2.5 mM) | Prevents dye leakage from cells |
| Surfactant | Pluronic F-127 (0.02% - 0.04%) | Aids solubilization of the urea |
Detailed Protocol
Phase 1: Compound Preparation (The "Urea" Protocol)
Standard aqueous dilution often fails for this class. Use the "Intermediate Plate" method.
-
Master Stock: Dissolve 10 mg of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea in 100% DMSO to achieve a 10 mM or 30 mM stock. Vortex until clear.
-
Intermediate Dilution (Critical Step):
-
Prepare a 3X or 5X concentration plate in Assay Buffer containing 0.1% Pluronic F-127 .
-
Example: To achieve 10 µM final assay concentration:
-
Dilute 10 mM DMSO stock to 30 µM in Buffer (this is 0.3% DMSO).
-
Ensure vigorous mixing.[1] If turbidity occurs, sonicate for 5 minutes.
-
-
-
Final Addition: The instrument will transfer from this Intermediate Plate to the Cell Plate (1:3 or 1:5 dilution), keeping final DMSO < 0.5%.
Phase 2: Dye Loading
-
Plating: Plate cells (e.g., 50,000/well) in a 96-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight.
-
Loading Solution: Mix Fluo-4 AM (4 µM final) with Pluronic F-127 and Probenecid in HBSS/HEPES buffer.
-
Incubation: Remove culture media. Add 100 µL Loading Solution. Incubate 45 mins at 37°C , then 15 mins at RT (to equilibrate).
-
Note: Do not wash if using "No-Wash" kits (e.g., Calcium 6). If using standard Fluo-4, wash 3x with HBSS before reading.
-
Phase 3: Kinetic Measurement (FLIPR/FlexStation)
The assay setup depends on whether you are testing for Agonism or Modulation (PAM/NAM) .
Workflow Visualization
Caption: Experimental workflow for calcium mobilization. Step 6 is only required when testing for allosteric modulation of a reference agonist.
Protocol Steps:
-
Instrument Setup:
-
Excitation: 485 nm | Emission: 525 nm.
-
Read Interval: 1.5 seconds.
-
-
Baseline: Record fluorescence for 20 seconds to establish a stable baseline (
). -
Addition 1 (The Urea Compound):
-
Inject the compound.[2]
-
For Agonist Mode: Read for 120–180 seconds. Look for immediate peak.
-
For Antagonist/PAM Mode: Read for 60–300 seconds (incubation period).
-
-
Addition 2 (Challenge - Optional):
-
If testing PAM/NAM activity, inject the EC
(for PAM) or EC (for NAM) concentration of the native agonist (e.g., Calcium, Glutamate, CP55,940). -
Read for an additional 120 seconds.
-
Data Analysis & Interpretation
Calculate the response as
| Mode | Expected Profile | Calculation |
| Agonist | Rapid rise in RFU immediately after Addition 1. | Plot Max Response vs. Log[Compound]. Calculate EC |
| PAM | No response at Addition 1. Increased response to Agonist (Addition 2) compared to vehicle. | Plot % Potentiation vs. Log[Compound]. |
| NAM | No response at Addition 1. Decreased response to Agonist (Addition 2). | Plot % Inhibition vs. Log[Compound]. Calculate IC |
Self-Validating Check:
-
Z-Factor: Ensure the assay Z' > 0.5 using Positive Control (e.g., Ionomycin 1µM) and Negative Control (DMSO).
-
Solubility Control: If the baseline drifts upward slowly after urea addition (without a sharp peak), this indicates compound precipitation/light scattering, not biological activity.
References
-
Zhang, Y., et al. (2022). "Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor." Journal of Medicinal Chemistry, 65(1), 257–270.[3]
- Key citation for the specific structure and its use in calcium mobiliz
-
Molecular Devices. "FLIPR Calcium Assay Kits Application Note."
- Standard industry protocol for Fluo-4/Calcium 6 assays.
-
Nemeth, E. F., et al. (1998). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." PNAS, 95(7), 4040-4045.
- Foundational text on phenylalkylamine/urea derivatives as calcium sensing receptor modul
Sources
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
antiproliferative assay protocol using 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
Application Note: Antiproliferative Profiling of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
Executive Summary
This application note details the protocol for evaluating the antiproliferative activity of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea , a lipophilic 1,3-disubstituted urea derivative.[1] While structurally related to the cytokinin Forchlorfenuron (CPPU) and the cannabinoid type-1 (CB1) receptor negative allosteric modulator (NAM) PSNCBAM-1, this specific scaffold is often investigated for its ability to modulate cell survival signaling pathways (e.g., MAPK/ERK) or disrupt tubulin dynamics.[1][2]
This guide prioritizes the ATP-based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) over tetrazolium-based methods (MTT/MTS).[1][2] ATP quantification provides the most direct correlation to metabolically active cell number, eliminating artifacts caused by the potential chemical reduction of tetrazolium salts by urea derivatives.[1]
Compound Properties & Handling
Chemical Identity:
-
IUPAC Name: 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea[1]
-
Molecular Formula: C₁₅H₁₅ClN₂O[1]
-
Stereochemistry: The "1-phenylethyl" moiety introduces a chiral center.[1] Ensure you are using the correct enantiomer (R or S) or a racemic mixture as specified by your study design, as biological activity often resides in a single enantiomer.[1]
Solubility & Storage:
-
Stock Solvent: Dimethyl Sulfoxide (DMSO).[1][2] Prepare a 20 mM stock solution .
-
Storage: Aliquot stock into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Design Strategy
A. Cell Line Selection
To validate the specific antiproliferative mechanism versus general cytotoxicity, a paired cell line approach is recommended:
-
Target Line (Cancer): U87MG (Glioblastoma) or PC-3 (Prostate) — Cell lines expressing high levels of CB1 receptors or sensitive to urea-based tubulin destabilizers.[1][2]
-
Control Line (Normal): HEK293 (Embryonic Kidney) or HFF-1 (Fibroblasts) — To determine the Therapeutic Index (TI).[1]
B. Assay Validation Parameters (Self-Validating System)
-
Z'-Factor: Must be > 0.5 for the assay plate to be valid.[1]
-
DMSO Tolerance: Determine the "No-Effect" concentration of DMSO for your cells (typically <0.5%).[1][2]
-
Positive Control: Doxorubicin (general DNA intercalator) or Sorafenib (urea-based kinase inhibitor) to benchmark potency.[1][2]
Detailed Protocol: ATP-Luminescence Viability Assay
Phase 1: Preparation
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase (approx. 70-80% confluence).[1]
-
Seed 3,000 - 5,000 cells/well in a white-walled, clear-bottom 96-well plate.
-
Note: White walls reflect luminescence for maximum signal; clear bottoms allow microscopic inspection.[1]
-
Volume: 90 µL per well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Phase 2: Compound Treatment
-
Serial Dilution (3x Concentrate):
-
Addition:
-
Add 10 µL of the 10x compound dilution to the 90 µL of cells.
-
Final Volume: 100 µL.
-
Final DMSO: Constant across all wells (e.g., 0.5%).[1]
-
-
Incubation:
-
Incubate for 72 hours . This duration captures anti-proliferative effects (cytostasis) that shorter incubations (24h) might miss.[1]
-
Phase 3: Readout & Data Acquisition
-
Lysis & Detection:
-
Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins. Critical: Cold reagent slows the luciferase reaction.[1]
-
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).[1][2]
-
Orbitally shake for 2 minutes (to lyse cells).[1]
-
Incubate at RT for 10 minutes (to stabilize the luminescent signal).
-
-
Measurement:
-
Read Luminescence (Integration time: 0.5 - 1.0 second/well) on a multi-mode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).[1]
-
Data Analysis & Visualization
Calculation:
Normalize Raw Relative Light Units (RLU) to the Vehicle Control (DMSO):
Curve Fitting:
Fit data to a 4-Parameter Logistic (4PL) Hill Equation to derive the IC₅₀:
Table 1: Expected Outcomes & Interpretation
| Parameter | Value Range | Interpretation |
| IC₅₀ (Potent) | < 1 µM | Highly active; potential lead candidate.[1][2] |
| IC₅₀ (Moderate) | 1 - 10 µM | Moderate activity; typical for initial hits.[1] |
| IC₅₀ (Inactive) | > 50 µM | Likely non-specific toxicity or inactive.[1] |
| Hill Slope | ~ -1.0 | Standard stoichiometric binding.[1] Steep slopes (> -2.[1]0) suggest poly-pharmacology or nonspecific toxicity.[1] |
| R² | > 0.95 | Good fit; reliable data.[1] |
Visualizations
Figure 1: Experimental Workflow (DOT Diagram)
Caption: Step-by-step workflow for the ATP-luminescence antiproliferative assay.
Figure 2: Potential Mechanism of Action (DOT Diagram)
Based on structural homology to Urea-based CB1 Modulators and Cytokinin analogs.[1][2]
Caption: Hypothesized signaling pathways: CB1 modulation or Tubulin interference leading to apoptosis.[1]
References
-
Zhang, Y. et al. (2022).[1][2] "Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor." ACS Chemical Neuroscience.[1] [1][2]
-
Riss, T.L. et al. (2013).[1][2] "Cell Viability Assays." Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Protocol (SRB Assay)."[1][2] NCI Developmental Therapeutics Program.[1]
Sources
preparation of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea stock solution
This guide outlines the standardized protocol for the preparation, handling, and storage of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea stock solutions.[1][2][3] This compound belongs to the diarylurea class, a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition (e.g., Sorafenib analogs), antimicrobial screening, and soluble epoxide hydrolase (sEH) inhibition.[2][4]
Part 1: Compound Profile & Physicochemical Properties[1][2][3][5]
Before initiating wet chemistry, it is critical to understand the physicochemical constraints of the molecule.[2][4] Urea derivatives are characteristically lipophilic and prone to precipitation in aqueous environments if not handled correctly.[2][3][4]
| Property | Value | Notes |
| IUPAC Name | 1-(4-chlorophenyl)-3-(1-phenylethyl)urea | |
| Molecular Formula | C₁₅H₁₅ClN₂O | |
| Molecular Weight | 274.75 g/mol | Use this exact value for Molarity calculations.[1][2][3] |
| LogP (Predicted) | ~3.5 – 4.2 | Highly lipophilic; low aqueous solubility.[2][3][4] |
| Solubility (DMSO) | ≥ 20 mg/mL (~70 mM) | Preferred Solvent. |
| Solubility (Ethanol) | ~5–10 mg/mL | Moderate solubility; not recommended for long-term storage due to evaporation.[2][3] |
| Solubility (Water) | < 0.1 mg/mL | Insoluble. Requires carrier solvent (DMSO) for biological introduction.[2][3][4] |
| Appearance | White to off-white solid | Crystalline powder.[1][2][3][4] |
Part 2: Materials & Equipment
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) , this protocol mandates specific grades of reagents to prevent experimental artifacts (e.g., enzyme inhibition by trace heavy metals in low-grade solvents).
-
Compound: 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (Purity >98% by HPLC).[1][2][3]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).[2][3][4]
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[2][3]
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.
Part 3: Stock Solution Preparation Protocol (10 mM Standard)
Target Concentration: 10 mM (10 millimoles/Liter) Volume: 1.0 mL (Adjustable based on needs)
Step-by-Step Methodology
-
Calculations:
-
Weighing (The "Difference" Method):
-
Solvent Addition (Gravimetric Correction):
-
Calculate the exact volume of DMSO needed based on the actual mass weighed.[2][3][4]
-
[3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="display ng-star-inserted"> -
Example: If you weighed 2.81 mg :
[3][4]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="display ng-star-inserted"> -
Pipette the calculated volume of Anhydrous DMSO into the vial.[2][3][4]
-
-
Solubilization:
-
Vortex: High speed for 30 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.[2][3][4] Avoid heating >40°C to prevent degradation.[3][4]
-
Visual QC: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[2][3][4]
-
Part 4: Working Solution & Serial Dilution
Critical Insight: Direct dilution of high-concentration DMSO stocks into aqueous media (PBS/Media) often causes "crashing out" (precipitation).[2][3][4] To prevent this, use an Intermediate Dilution Step .[2][3][4]
Dilution Workflow (Graphviz Diagram)
Caption: Three-step dilution strategy to minimize precipitation shock. The intermediate step ensures the compound is dispersed before final dilution.[4]
Protocol for Biological Assay (Example: 1 µM Final)
-
Preparation of Intermediate (100 µM):
-
Final Application (1 µM):
Part 5: Storage & Stability
| Condition | Duration | Protocol |
| -80°C | 12 Months | Recommended. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.[1][2][3] |
| -20°C | 3-6 Months | Acceptable for active use.[1][2][3] Ensure vial is tightly sealed with Parafilm to prevent DMSO hygroscopicity. |
| 4°C | < 1 Week | Not recommended.[2][3][4] Urea hydrolysis may occur slowly if moisture enters.[2][3][4] |
| Room Temp | < 24 Hours | Use immediately.[2][3][4] |
Freeze-Thaw Warning: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which can cause the urea bridge to hydrolyze or the compound to precipitate upon thawing.[1][2][3] Limit to max 3 cycles.
Part 6: Troubleshooting & Quality Control
Issue: Precipitation upon dilution into media. [1][2][4]
Issue: Stock solution turns yellow.
-
Cause: Oxidation of the aniline moiety or photodegradation.[2][3][4]
-
Solution: Discard immediately.[2][3][4] Ensure future stocks are stored in amber vials under inert gas (Nitrogen/Argon) if possible.[2][3][4]
References
-
PubChem. (2025).[2][3][4] Compound Summary: 1-(4-chlorophenyl)-3-(1-phenylethyl)urea derivatives (CID 307284 Analog).[1][2][3] National Library of Medicine.[2][3][4] [Link][2][3]
-
Journal of Medicinal Chemistry. (2021). Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor.[1][2][3][5] ACS Publications.[2][3][4][5] [Link][2][3][5]
-
Cell Biolabs. (2024).[2][3][4] Urea Assay & Solubility Protocols.[Link][2][3]
Sources
- 1. Urea, N'-(4-chlorophenyl)-N,N-dimethyl- [webbook.nist.gov]
- 2. PubChemLite - 1-(2-chlorophenyl)-3-(1-phenylethyl)urea (C15H15ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. 1-(4-Chlorophenyl)-1,3-dimethylurea | C9H11ClN2O | CID 83593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea as a Tool Compound for GPCR Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea and its analogs as valuable tool compounds for investigating G protein-coupled receptor (GPCR) signaling, with a particular focus on their role as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor.
Introduction: The Promise of Allosteric Modulation in GPCR Drug Discovery
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs.[1] Traditionally, drug discovery has focused on orthosteric ligands that bind to the same site as the endogenous agonist. However, a newer and more nuanced approach involves the use of allosteric modulators. These molecules bind to a topographically distinct site on the receptor, inducing a conformational change that modulates the binding and/or signaling of the orthosteric ligand.[2][3]
Allosteric modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of the endogenous agonist, negative allosteric modulators (NAMs), which reduce it, or neutral allosteric ligands that do not affect signaling on their own but can prevent the binding of other allosteric modulators.[4] This mechanism offers several advantages, including greater subtype selectivity, a ceiling effect that can improve safety, and the ability to fine-tune physiological signaling.[2][3]
The aryl urea scaffold, exemplified by 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, has emerged as a key pharmacophore in the development of allosteric modulators for various GPCRs, most notably the CB1 receptor.[5][6][7]
Mechanism of Action: A Focus on the Cannabinoid Type-1 (CB1) Receptor
Extensive research has identified compounds with a 3-(4-chlorophenyl)-1-(phenethyl)urea core as potent negative allosteric modulators (NAMs) of the CB1 receptor.[5][6][7] The CB1 receptor is a crucial component of the endocannabinoid system and is implicated in a wide range of physiological processes, making it a prime target for therapeutic intervention.
As a CB1 NAM, 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea and its analogs are thought to bind to an allosteric site on the CB1 receptor, distinct from the orthosteric binding site of endogenous cannabinoids like anandamide or synthetic agonists like CP55,940.[5] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists. The practical outcome is an attenuation of CB1 receptor signaling.[5][6]
Some of these compounds have also been observed to exhibit modest inverse agonist activity, meaning they can reduce the basal (constitutive) activity of the receptor in the absence of an agonist.[5]
Physicochemical Properties
While specific data for 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea is not extensively published, general properties for this class of compounds can be inferred.
| Property | Value | Source |
| Molecular Formula | C15H15ClN2O | |
| Molecular Weight | 274.75 g/mol | |
| Appearance | Likely a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol | General knowledge |
Applications in GPCR Research
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea and its analogs are valuable tools for:
-
Probing the structure and function of the CB1 receptor: By binding to an allosteric site, these compounds can help to map the topology of the receptor and identify residues critical for allosteric modulation.
-
Investigating the physiological roles of the endocannabinoid system: As selective modulators, they can be used to dissect the specific contributions of CB1 receptor signaling in various cellular and in vivo models.
-
Drug discovery and development: This chemical scaffold serves as a starting point for the design of novel therapeutics targeting the CB1 receptor for conditions such as addiction, pain, and metabolic disorders.[5][6][7]
Experimental Protocols
The following are detailed protocols for characterizing the activity of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea or similar compounds as CB1 receptor NAMs.
Protocol 1: In Vitro Characterization using a Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels upon GPCR activation. For Gi/o-coupled receptors like CB1, cells are often co-transfected with a promiscuous G-protein such as Gα16 to couple receptor activation to calcium release.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor and a promiscuous G-protein (e.g., Gα16).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
CB1 receptor agonist (e.g., CP55,940).
-
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (test compound).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-CB1 cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a concentration range.
-
Prepare a fixed concentration of the CB1 agonist (e.g., EC80 concentration of CP55,940).
-
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescent plate reader and begin recording baseline fluorescence.
-
Inject the CB1 agonist into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the agonist response as a function of the test compound concentration.
-
Determine the IC50 value of the test compound.
-
Protocol 2: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
Forskolin.
-
CB1 receptor agonist (e.g., CP55,940).
-
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (test compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well assay plates.
Procedure:
-
Cell Plating: Seed CHO-K1-CB1 cells into 384-well plates and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the CB1 agonist and a fixed concentration of forskolin in assay buffer.
-
Aspirate the cell culture medium and add the test compound dilutions to the cells.
-
Add the agonist/forskolin mixture to the wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal corresponding to cAMP levels.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of agonist concentration in the presence and absence of the test compound.
-
Determine the shift in the agonist dose-response curve caused by the NAM.
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This radioligand binding assay directly measures the activation of G-proteins by an agonist-occupied GPCR.
Materials:
-
Cell membranes prepared from cells expressing the CB1 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GTPγS, [³⁵S]-labeled.
-
GDP.
-
CB1 receptor agonist (e.g., CP55,940).
-
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (test compound).
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the cell membranes, GDP, and the test compound at various concentrations.
-
Add the CB1 agonist.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for 1 hour.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filter mats.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Detection:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³⁵S]GTPγS bound in the presence of different concentrations of the test compound.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the test compound concentration to determine the IC50.
-
Data Interpretation and Expected Results
For a CB1 NAM like 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, the expected results from these assays would be:
-
Calcium Mobilization Assay: A concentration-dependent inhibition of the agonist-induced calcium signal.
-
cAMP Accumulation Assay: A rightward shift in the dose-response curve of the CB1 agonist's ability to inhibit forskolin-stimulated cAMP production.
-
[³⁵S]GTPγS Binding Assay: A concentration-dependent decrease in the agonist-stimulated binding of [³⁵S]GTPγS.
The potency of the compound is typically expressed as the pIC50 (the negative logarithm of the half-maximal inhibitory concentration). For analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea, pIC50 values in the range of 6.8 to 7.6 have been reported in calcium mobilization assays.[5]
Conclusion
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea and its related analogs are powerful tool compounds for the study of GPCRs, particularly the CB1 receptor. Their mechanism as negative allosteric modulators offers a sophisticated means to probe receptor function and provides a promising avenue for the development of novel therapeutics with improved selectivity and safety profiles. The protocols outlined in this guide provide a solid foundation for researchers to characterize the activity of these compounds and to further explore the intricacies of GPCR signaling.
References
-
Laganowsky, J. et al. (2018). New Opportunities for GPCR Allosteric Modulators. Taylor & Francis Online. [Link]
-
Zhang, D. et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. PMC. [Link]
-
Wold, E. A. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. PMC. [Link]
-
Jones, B. (2019). Pharmacology of Allosteric G Protein-Coupled Receptors. News-Medical. [Link]
-
Perez-Benito, L. et al. (2022). Efficient Characterization of GPCRs Allosteric Modulation: Application to the Rational Design of De Novo S1PR1 Allosteric Modulators. ACS Publications. [Link]
-
Thomas, B. F. et al. (2022). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PMC. [Link]
-
PubChem. (2024). 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea. PubChem. [Link]
-
Thomas, B. F. et al. (2021). Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior. ACS Publications. [Link]
-
Wang, Y. et al. (2022). Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. ResearchGate. [Link]
-
Thomas, B. F. et al. (2021). Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior. PubMed. [Link]
-
Sikka, P. et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]
-
Zhou, Y. et al. (2016). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PMC. [Link]
-
PubChemLite. (2026). 1-(4-chlorophenyl)-3-(m-tolyl)urea. PubChemLite. [Link]
-
Kumar, S. et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Scientific and Research Publications. [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea. PubChem. [Link]
-
BindingDB. (n.d.). BDBM98113 1-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-3-(4-nitrophenyl)urea. BindingDB. [Link]
-
Jolkkonen, M. et al. (2012). Selective Targeting of G-protein-coupled Receptor Subtypes With Venom Peptides. PubMed. [Link]
-
Hauser, A. S. et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications. PMC. [Link]
-
An, P. & Gao, Z. (2018). Targeting G protein-coupled receptor signalling by blocking G proteins. PMC. [Link]
Sources
- 1. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. news-medical.net [news-medical.net]
- 4. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis, Chiral Resolution, and Biological Profiling of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Derivatives
Executive Summary
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea represents a "privileged scaffold" in medicinal chemistry. It combines the lipophilic diarylurea pharmacophore—essential for binding to the catalytic pocket of enzymes like Soluble Epoxide Hydrolase (sEH) and various kinases (e.g., VEGFR, Raf)—with a chiral 1-phenylethyl moiety that introduces stereochemical complexity.
This guide provides a validated workflow for researchers using this compound as a chemical probe. Unlike simple achiral ureas (e.g., Triclocarban), the inclusion of the chiral center necessitates rigorous enantiomeric resolution to determine stereoselective potency. The protocols below detail the isocyanate-based synthesis , chiral HPLC method development , and fluorometric sEH inhibition profiling .
Part 1: Chemical Synthesis & Structural Design[1][2]
Rationale
The synthesis utilizes the high reactivity of isocyanates toward primary amines. This "click-like" urea formation is atom-economical and typically requires no chromatographic purification for the crude material. The 4-chlorophenyl group mimics the lipophilic epoxide substrate of sEH, while the urea carbonyl functions as the primary hydrogen bond donor/acceptor for the enzyme's catalytic aspartate/tyrosine residues.
Protocol A: Isocyanate-Amine Coupling
Objective: Synthesis of racemic and enantiopure 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea.
Materials:
-
4-Chlorophenyl isocyanate (CAS: 104-12-1)
-
1-Phenylethylamine (Racemic, R-isomer, or S-isomer)
-
Dichloromethane (DCM), Anhydrous
-
Hexane (for precipitation)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve 1.0 equivalent (e.g., 5 mmol) of 4-Chlorophenyl isocyanate in 10 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C in an ice bath. Add 1.05 equivalents of 1-Phenylethylamine dropwise over 5 minutes.
-
Note: The reaction is exothermic. Control addition rate to prevent side-product formation.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2 hours.
-
Monitoring: Check completion via TLC (Silica; Hexane:EtOAc 3:1). The isocyanate spot should disappear.
-
-
Work-up:
-
If a precipitate forms: Filter the white solid and wash with cold Hexane (3 x 10 mL).
-
If no precipitate: Concentrate the DCM to ~2 mL under reduced pressure, then add 20 mL of cold Hexane to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for biological assays.
Yield Expectation: >85% isolated yield.
Workflow Visualization
Caption: Synthesis pathway for urea scaffold generation via isocyanate coupling.
Part 2: Chiral Resolution (HPLC)[3][4]
Rationale
The (R)- and (S)-enantiomers of urea inhibitors often exhibit distinct binding affinities (eutomer vs. distomer) due to the spatial constraints of the sEH active site tunnel. Separation is critical for accurate IC50 determination.
Protocol B: Chiral HPLC Method
Objective: Baseline separation of enantiomers to determine Enantiomeric Excess (ee).[1]
Instrumentation: HPLC system with UV Diode Array Detector (DAD). Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide phase.
| Parameter | Setting | Reason |
| Mobile Phase | Hexane : Isopropanol (90:10 v/v) | Standard normal phase for ureas; IPA reduces hydrogen bonding with stationary phase. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution ( |
| Temperature | 25°C | Higher temps may reduce separation factors ( |
| Detection | UV 254 nm | Targets the absorption of the chlorophenyl and phenyl rings. |
| Injection | 5-10 µL (1 mg/mL in mobile phase) | Avoid overloading to prevent peak broadening. |
Troubleshooting:
-
Poor Resolution: Lower the IPA concentration to 5% (95:5 Hex:IPA).
-
Peak Tailing: Add 0.1% Diethylamine (DEA) to the mobile phase to mask residual silanols, though urea derivatives usually elute well without additives.
Part 3: Biological Profiling (sEH Inhibition)
Rationale
Soluble Epoxide Hydrolase (sEH) hydrolyzes anti-inflammatory Epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs).[2] 1,3-disubstituted ureas are potent transition-state mimics of this hydrolysis. This assay measures the compound's ability to block sEH activity using a fluorogenic substrate.
Protocol C: Fluorometric sEH Inhibition Assay
Objective: Determine IC50 values for the derivative.
Materials:
-
Enzyme: Recombinant Human sEH (hsEH).
-
Substrate: PHOME (Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (Bovine Serum Albumin).
-
Critical: BSA prevents the lipophilic urea inhibitor from sticking to the plastic well walls.
-
Step-by-Step Methodology:
-
Inhibitor Prep: Prepare a 10 mM stock of the Urea derivative in DMSO. Serially dilute (1:3 or 1:4) in buffer to create a concentration range (e.g., 1000 nM down to 0.1 nM).
-
Enzyme Incubation:
-
Add 20 µL of diluted Inhibitor to a black 96-well plate.
-
Add 160 µL of hsEH enzyme solution (approx. 1 nM final concentration).
-
Incubate at 30°C for 5 minutes to allow inhibitor binding.
-
-
Reaction Start:
-
Add 20 µL of PHOME substrate (50 µM final concentration).
-
-
Measurement:
-
Monitor fluorescence immediately (Kinetic Mode) for 10–20 minutes.
-
Excitation: 330 nm | Emission: 465 nm.
-
The hydrolysis of PHOME releases the highly fluorescent 6-methoxy-2-naphthaldehyde.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response equation (Hill slope) to derive IC50.
-
Mechanism of Action Diagram
Caption: Mechanism of sEH inhibition by urea derivatives, preventing the degradation of beneficial EETs.[3][2]
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology.
-
Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Method Development." Phenomenex Technical Resources.
-
BenchChem Technical Data. "3-(4-Aminophenyl)-1-(4-chlorophenyl)urea: Properties and Kinase Inhibition Context." BenchChem.[1][4]
-
Organic Syntheses. "General Procedures for Urea Synthesis via Isocyanates." Org.[5][6] Synth. Coll. Vol. 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Optimizing 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Concentration for Cell-Based Assays
Welcome to the technical support guide for 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps required to successfully determine the optimal concentration of this compound for your specific cell-based assay.
The 1-phenyl-3-(1-phenylethyl)urea scaffold has been identified in compounds with various biological activities, including the inhibition of the complement system, making it a molecule of interest for therapeutic development.[1] As with any small molecule, establishing a precise and effective concentration is the cornerstone of generating reproducible and meaningful data. This guide will walk you through the process from first principles to advanced troubleshooting.
Part 1: Compound Profile & First Principles (FAQs)
This section addresses the most common initial questions regarding the handling and preliminary use of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea.
Q1: What is the primary mechanism of action for 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea?
A: The diarylurea scaffold is a privileged structure in medicinal chemistry, known to target a range of proteins.[2][3] While your specific analog, 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, is structurally related to a series of potent complement inhibitors, it's important to recognize that similar structures have shown other activities.[1] For example, related phenylurea compounds have been developed as allosteric modulators for the Cannabinoid Type-1 (CB1) receptor and as antagonists for Transient Receptor Potential (TRP) channels like TRPV1.[4][5][6] Therefore, the primary mechanism of action in your system must be empirically determined. This guide provides the tools to characterize its functional effect, regardless of the specific molecular target.
Q2: How should I prepare a stock solution of this compound? It appears to have poor water solubility.
A: Your observation is correct. Diarylurea compounds typically exhibit low aqueous solubility. The industry-standard practice is to use 100% Dimethyl Sulfoxide (DMSO) as the solvent for creating a high-concentration primary stock solution.[7]
Causality Explained: DMSO is a highly effective polar aprotic solvent that can dissolve a wide range of hydrophobic compounds. Creating a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to your aqueous cell culture medium, thereby minimizing solvent-induced artifacts.
Protocol: Preparing a 10 mM Primary Stock Solution
-
Determine Molecular Weight (MW): The MW of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea is approximately 274.75 g/mol .
-
Weigh Compound: Accurately weigh out 2.75 mg of the compound using a calibrated analytical balance.
-
Dissolve in DMSO: Add 1.0 mL of sterile, anhydrous, cell-culture grade DMSO.
-
Ensure Complete Solubilization: Vortex vigorously. If necessary, gently warm the solution at 37°C for 5-10 minutes or use a sonicator until all particulate matter is dissolved. Visually inspect for clarity.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Q3: What is the maximum final DMSO concentration I can use in my cell culture without causing toxicity?
A: This is a critical parameter that must be validated for your specific cell type. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects. However, sensitive cell lines, primary cells, or stem cells may show stress or differentiation at concentrations as low as 0.05%.
Best Practice: Always run a "vehicle control" experiment where you treat your cells with the highest concentration of DMSO that will be used in your compound dilution series. This allows you to differentiate between compound-specific effects and solvent-induced artifacts.
Part 2: Core Experimental Workflow & Troubleshooting
This section provides a structured approach to determining the optimal concentration range, identifying potential cytotoxicity, and troubleshooting common issues.
Workflow for Optimizing Compound Concentration
The following diagram outlines the logical flow for systematically determining the ideal concentration of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea for your assay.
Sources
- 1. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Optimizing Specificity of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
Doc ID: TSC-UREA-042 | Version: 2.1 | Last Updated: 2026-02-18 Department: Application Science & Assay Development Compound Class: Lipophilic Di-substituted Urea / sEH Inhibitor Scaffold[1]
Executive Summary & Mechanism of Action
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (often abbreviated in internal libraries as a CPU-analog ) represents a "privileged scaffold" in medicinal chemistry.[1] While primarily utilized as a potent inhibitor of Soluble Epoxide Hydrolase (sEH) or as a structural template for Kinase Inhibitors (e.g., VEGFR/Raf pathways), its lipophilic urea pharmacophore presents significant challenges regarding off-target effects.[1]
The Specificity Paradox: The urea moiety acts as a dual hydrogen bond donor/acceptor, allowing it to anchor effectively into the catalytic pocket of sEH (binding to Asp335/Tyr383) or the hinge region of kinases. However, this same feature, combined with the lipophilic chlorophenyl and phenylethyl wings, makes the compound prone to:
-
Promiscuous Binding: Cross-reactivity with Carbonic Anhydrases, CB1 receptors, and unrelated Kinases.
-
Colloidal Aggregation: Forming "false positive" signals by sequestering enzymes in non-specific aggregates.[1]
This guide provides the protocols and troubleshooting steps required to distinguish bona fide target engagement from off-target noise.
Troubleshooting Guides & FAQs
Category A: Assay Artifacts & False Positives
Q: I am observing inhibition across structurally unrelated enzymes (e.g., AmpC, MDH). Is my compound a "PAINS" (Pan-Assay Interference Compound)?
A: Likely, yes. This urea derivative is highly lipophilic (cLogP ~3.5–4.0).[1] In aqueous buffers without sufficient surfactant, it often forms colloidal aggregates at concentrations >10 µM. These colloids adsorb proteins non-specifically, inhibiting them.
Troubleshooting Protocol:
-
The Detergent Shift: Repeat your IC50 determination in the presence of 0.01% Triton X-100 or 0.005% Tween-80 .[1]
-
Result: If the IC50 increases significantly (e.g., from 1 µM to >50 µM) with detergent, the original activity was an artifact of aggregation.
-
Result: If IC50 remains stable, the binding is specific (1:1 stoichiometry).
-
-
Centrifugation Test: Spin the compound solution at high speed (10,000 x g for 20 min) before adding enzyme. If potency drops in the supernatant, the active species was a precipitate/colloid.
Category B: Biological Off-Targets (Polypharmacology)[1]
Q: My compound shows efficacy in inflammation models but induces unexpected CNS side effects. Why?
A: The 1-(4-chlorophenyl)-3-(phenylethyl)urea scaffold is structurally homologous to known Cannabinoid Receptor 1 (CB1) allosteric modulators (See Reference 2).[1]
Mitigation Strategy:
-
Counter-Screening: You must profile the compound against a CB1 functional assay (e.g., cAMP accumulation or GTPγS binding).
-
Chemical Modification: Introduction of polar groups (e.g., a hydroxyl on the phenylethyl ring) often reduces BBB permeability and CB1 affinity while maintaining sEH inhibition.
Q: I see cytotoxicity in cell lines that is not correlated with sEH inhibition. Is this off-target kinase activity?
A: Yes. Diarylureas are the backbone of Type II kinase inhibitors (e.g., Sorafenib). Your compound may be inhibiting VEGFR2 or Raf-1 , leading to anti-proliferative effects unrelated to sEH.[1]
Diagnostic Step:
-
Perform a Western Blot for pERK (extracellular signal-regulated kinase).[1] If pERK levels drop acutely upon treatment, you are hitting the Raf/MEK/ERK pathway, not just sEH.
Experimental Protocols
Protocol 1: Critical Aggregation Concentration (CAC) Determination
Use this to define the "Safe Dosing Window" where the compound remains monomeric.
Materials:
-
Dynamic Light Scattering (DLS) instrument or Fluorometer.[1]
-
Compound Stock (10 mM in DMSO).[1]
-
Assay Buffer (PBS pH 7.4).[1]
Steps:
-
Prepare serial dilutions of the urea compound in Assay Buffer (Range: 0.1 µM to 100 µM).[1] Keep DMSO constant at 1%.
-
Method A (DLS): Measure scattering intensity.
-
Trigger Point: A sudden spike in scattering intensity (Derived Count Rate) indicates the onset of aggregation (CAC).[1]
-
-
Method B (Fluorescence): If DLS is unavailable, use enzyme inhibition (e.g., AmpC beta-lactamase) as a reporter.[1]
Data Interpretation:
| Concentration (µM) | Scattering Intensity (kcps) | Interpretation |
| 0.1 | 15 | Monomeric (Safe) |
| 1.0 | 18 | Monomeric (Safe) |
| 5.0 | 22 | Monomeric (Safe) |
| 10.0 | 450 | Aggregation Onset (CAC) |
| 50.0 | 2500 | Colloidal Suspension |
Tech Note: Do not trust IC50 values generated above the CAC (10 µM in this example).
Protocol 2: Thermal Shift Assay (TSA) for Target Validation
Use this to prove the compound physically binds the intended target (sEH) and stabilizes it, distinguishing it from non-specific destabilizers.
Steps:
-
Mix Recombinant sEH (2 µM) with SYPRO Orange dye (5x) in qPCR plates.[1]
-
Add Compound (10 µM) or DMSO control.[1]
-
Run melt curve: 25°C to 95°C (ramp 0.3°C/sec).
-
Calculate Melting Temperature (
).[1]
Acceptance Criteria:
-
Specific Binding:
(Positive Shift).[1] The urea stabilizes the protein. -
Non-Specific/Denaturing:
(Negative Shift).[1] The compound is destabilizing the protein (toxicity risk).
Visualizing the Off-Target Mitigation Workflow
The following diagram illustrates the logical decision tree for validating hits with this urea scaffold.
Figure 1: Decision matrix for distinguishing specific target engagement from aggregation artifacts and structural off-targets.
References & Grounding
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. (Establishes the urea scaffold as a kinase/VEGFR pharmacophore). [1]
-
National Institutes of Health (PMC). (2025).[1] Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor.[1][3] (Identifies CB1 as a critical off-target for this specific structure).[1]
-
Journal of Medicinal Chemistry. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time.[1] (Discusses the 1,3-disubstituted urea as the primary sEH inhibitor scaffold and optimization strategies).
-
MDPI. (2025). LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation.[1][4] (Demonstrates the anti-inflammatory mechanism and structural analogs).
-
BindingDB. Entry for 1-(4-chlorophenyl)-3-(4-acetylphenyl)urea.[1] (Provides binding affinity data for Caspase-1 and other off-targets).
Sources
- 1. BindingDB BDBM76312 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea::1-(4-chlorophenyl)-3-(4-ethanoylphenyl)urea::MLS000532184::N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea::SMR000137125::cid_721943 [bindingdb.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Metabolic Stability of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in optimizing the metabolic stability of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea analogs. This guide provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to navigate the complexities of drug metabolism studies for this specific chemical series. Our goal is to empower you with the knowledge to anticipate challenges, interpret data accurately, and rationally design more robust drug candidates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the metabolic stability of phenylurea-based compounds, providing the essential knowledge base for your experimental work.
Q1: What is metabolic stability, and why is it a critical parameter for this class of compounds?
A: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] For 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea analogs, poor metabolic stability can lead to rapid clearance from the body after administration.[3] This results in low bioavailability and a short duration of action, requiring higher or more frequent dosing, which can increase the risk of toxicity.[4][5] Assessing and enhancing metabolic stability early in the drug discovery process is crucial for identifying candidates with favorable pharmacokinetic profiles.[2][3]
Q2: What are the predicted primary metabolic pathways for 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea analogs?
A: Based on the core structure, several metabolic pathways are anticipated. The primary routes are catalyzed by Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of over 90% of clinical drugs.[6][7][8]
-
Phase I Metabolism (Oxidation):
-
Aromatic Hydroxylation: The phenyl rings, particularly the 4-chlorophenyl moiety, are susceptible to hydroxylation by CYP enzymes.[9][10][11] The position of hydroxylation can be influenced by the electronic properties of the substituents.
-
N-Dealkylation: The ethyl group attached to the urea nitrogen is a potential site for oxidative N-dealkylation.[12]
-
Benzylic Oxidation: The benzylic carbon (the carbon attached to the phenyl group and the urea nitrogen) is a prime target for oxidation to form a carbinolamine intermediate, which can lead to further degradation.
-
-
Hydrolysis: The urea linkage itself can be susceptible to enzymatic hydrolysis, although this is generally a slower process compared to oxidation for many urea-containing drugs.[9]
-
Phase II Metabolism (Conjugation): If hydroxylated metabolites are formed in Phase I, they can undergo subsequent conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[1][9]
Below is a diagram illustrating these potential metabolic "hotspots."
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. nedmdg.org [nedmdg.org]
- 5. optibrium.com [optibrium.com]
- 6. metabolon.com [metabolon.com]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpas.com [ijrpas.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
addressing poor brain penetration of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea derivatives
Topic: Addressing Poor Brain Penetration of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Derivatives Status: Active Support Protocol Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the CNS Optimization Support Center
You are accessing this guide because your lead candidate—a 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea derivative—is showing high potency in biochemical assays but failing to achieve sufficient free brain concentration (
This is a classic medicinal chemistry bottleneck. The urea linkage (–NH–CO–NH–) is a "privileged scaffold" for binding affinity (e.g., in kinase or epoxide hydrolase inhibitors) but a liability for CNS delivery due to its high hydrogen bond donor (HBD) count and susceptibility to efflux transporters.
This guide is structured to diagnose the root cause of your permeability failure and provide actionable medicinal chemistry and screening solutions.
Module 1: Diagnostic Workflow (Root Cause Analysis)
Before synthesizing new analogs, you must distinguish between low passive permeability and active efflux .
The Diagnostic Logic
The urea moiety contributes two hydrogen bond donors (HBDs). If your molecule has a Molecular Weight (MW) > 400 or additional polar groups, the urea likely pushes the Total Polar Surface Area (TPSA) beyond the CNS threshold (< 90 Ų). However, the most common failure mode for this scaffold is P-glycoprotein (P-gp/MDR1) efflux .
Step 1: The MDCK-MDR1 Permeability Assay Run a bidirectional permeability assay using MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene).
-
Calculate Efflux Ratio (ER):
-
Interpretation:
-
ER > 2.5: Your compound is a P-gp substrate. The BBB is actively pumping it out.
-
ER < 2.5 but Low
(< 5 × 10⁻⁶ cm/s): Your compound is too polar or too large for passive diffusion. -
ER < 2.5 and High
: The issue is likely high plasma protein binding (PPB) or rapid systemic clearance, not the BBB itself.
-
Figure 1: Diagnostic decision tree for CNS penetration failure. Use this to determine if you need to fix the chemistry (efflux/polarity) or the pharmacokinetics (clearance).
Module 2: Medicinal Chemistry Solutions
If Module 1 confirms your compound is a P-gp substrate or has poor passive diffusion, apply these structural modifications to the 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea core.
Strategy A: Masking Hydrogen Bond Donors (The "N-Methyl" Switch)
The urea NH groups are primary recognition sites for P-gp.
-
Modification: Methylate the nitrogen atom adjacent to the phenylethyl group.
-
Rationale: This removes one HBD and introduces a steric clash that can disrupt P-gp binding without necessarily destroying target affinity (depending on the binding pocket).
-
Precedent: N-methylation is a standard tactic to improve CNS MPO (Multiparameter Optimization) scores [1].
Strategy B: Intramolecular Hydrogen Bonding (The "Chameleon" Effect)
If the urea NHs are required for target binding, you cannot remove them. Instead, "hide" them from the solvent.
-
Modification: Introduce an H-bond acceptor (e.g., –F, –OMe, or Pyridine N) at the ortho position of the phenyl ring.
-
Rationale: This creates a pseudo-ring (6-membered or 5-membered) via an intramolecular H-bond. The molecule appears more lipophilic to the membrane (closed conformation) but can open up to bind the target [2].
-
Example: Adding an ortho-fluorine to the 4-chlorophenyl ring.
Strategy C: Bioisosteres & Rigidification
Replace the flexible urea linker entirely to reduce conformational entropy and HBD count.
-
Cyclic Ureas: Convert the urea into an imidazolidin-2-one . This locks the conformation and often improves permeability.[1]
-
Squaramides: While they still have HBDs, squaramides often show different transporter profiles than ureas.
-
Oxadiazoles: A 1,3,4-oxadiazole is a classic non-polar bioisostere for the amide/urea linkage, completely removing HBDs.
Table 1: Physicochemical Optimization Matrix
| Property | Target Range (CNS) | 1-(4-Cl-Ph)-3-(1-Ph-Et)Urea (Parent) | Optimization Strategy |
| MW | < 450 Da | ~274 Da | Good. Keep substituents small. |
| ClogP | 2.0 – 4.5 | ~3.5 | Risk. High lipophilicity drives non-specific binding. |
| H-Bond Donors | 0 – 1 | 2 (High Risk) | Reduce to 0-1 via N-methylation or cyclization. |
| TPSA | < 90 Ų | ~45-55 Ų | Acceptable , but HBDs are the limiting factor. |
| P-gp Liability | Low | High | Rigidify or mask NHs. |
Module 3: Experimental Validation Protocols
Do not rely on calculated properties alone. Use these specific protocols to validate your derivatives.
Protocol 3.1: MDCK-MDR1 Permeability with Inhibitor
Use this to confirm P-gp involvement definitively.
-
Preparation: Prepare 10 mM stocks of test compounds in DMSO.
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts (0.4 µm pore size) and culture for 4-5 days until TEER > 1000 Ω·cm².
-
Conditions:
-
Condition A: Test compound (5 µM) alone.
-
Condition B: Test compound (5 µM) + Elacridar (2 µM) or Verapamil (20 µM) (P-gp inhibitors).
-
-
Execution: Incubate for 60-90 mins at 37°C. Sample Apical and Basolateral compartments.
-
Analysis: Quantify via LC-MS/MS.
-
Success Criteria: If the Efflux Ratio drops significantly (e.g., from 10 to 1) in the presence of Elacridar, your compound is definitely a P-gp substrate.
Protocol 3.2: Unbound Brain Fraction (
)
Total brain concentration is misleading due to high lipophilicity (tissue binding).
-
In Vivo Dosing: Administer compound (IV or PO) to rats/mice (n=3).
-
Sampling: Collect plasma and brain tissue at
(e.g., 1 hour). -
Equilibrium Dialysis:
-
Dialyze plasma against buffer (
). -
Dialyze brain homogenate against buffer (
).
-
-
Calculation:
-
Target: Aim for
.
Frequently Asked Questions (FAQs)
Q: Does the chirality of the (1-phenylethyl) group affect BBB penetration?
A: Physicochemically, enantiomers have identical LogP and PSA, so passive diffusion is identical. However, P-gp is chiral . One enantiomer may be a stronger substrate for efflux transporters than the other. Always test both enantiomers (
Q: My compound has a Brain/Plasma ratio of 2.0, but no efficacy. Why?
A: You are likely looking at total ratio (
Q: Can I replace the urea with a thiourea? A: Generally, no . Thioureas are often more lipophilic and have toxicity liabilities (thyroid toxicity). They rarely solve the efflux problem and often worsen metabolic stability.
Q: Are there successful drugs with this scaffold?
A: Yes. RTICBM-189 is a specific 1-(4-chlorophenyl)-3-(1-phenylethyl)urea derivative designed as a CB1 allosteric modulator.[2] It achieved a brain/plasma
References
-
Di, L., et al. (2003). "Structure-property relationships for P-glycoprotein efflux in the blood-brain barrier." Annual Reports in Medicinal Chemistry. Link
-
Wermuth, C. G. (2011). "Strategies in the Search for New Lead Compounds or Original Working Hypotheses." The Practice of Medicinal Chemistry. Link
-
Gamage, T. F., et al. (2022). "Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior."[2][3] Journal of Medicinal Chemistry. Link
-
Pajouhesh, H., & Lenz, G. R. (2005).[4] "Medicinal chemical properties of successful central nervous system drugs." NeuroRx. Link
Sources
- 1. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 2. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Workflows in Primary Cells
Case ID: REF-UREA-4CL-PE Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division Compound Class: Lipophilic Di-substituted Urea (Arylurea)[1]
Executive Summary
You are likely encountering cytotoxicity with 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (henceforth referred to as CPU-PE ) in primary cell cultures.[1]
The Core Problem: This compound belongs to the diarylurea chemotype. While biologically potent (often as sEH inhibitors, cytokinin analogs, or kinase scaffolds), this class is notoriously hydrophobic . In primary cells, what appears to be "cytotoxicity" is frequently a combination of micro-precipitation (physical stress), vehicle toxicity (DMSO intolerance), or mitochondrial uncoupling .
This guide provides a self-validating troubleshooting framework to distinguish between true pharmacological toxicity and experimental artifacts.
Module 1: The Solubility Paradox (Critical)
Diagnosis: Users often report "granular" cells or rapid detachment within 2-4 hours.[1] This is rarely true apoptosis; it is likely "Crash-Out" (compound crystallization).[1]
The Mechanism: CPU-PE is highly soluble in DMSO but poorly soluble in aqueous media.[1] When a concentrated DMSO stock (e.g., 100 mM) is spiked directly into culture media, the local concentration transiently exceeds the solubility limit, forming micro-crystals that settle on the cell monolayer, causing physical lysis.
Protocol: The "Cloud Point" Validation
Before dosing cells, you must determine the aqueous solubility limit in your specific media.
-
Prepare Media: Aliquot 100 µL of your complete culture media (with serum) into a clear 96-well plate (cell-free).
-
Titrate: Add CPU-PE stock to achieve 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM.
-
Incubate: 1 hour at 37°C.
-
Read: Measure Absorbance at 600nm (turbidity) or inspect under 20x phase-contrast microscopy.
-
Result: If OD600 > Control or crystals are visible, do not treat cells at this concentration.
-
Corrective Workflow: The Intermediate Dilution Step
Do not spike 1000x stocks directly into cell wells.
-
Step 1: Prepare a 1000x stock in anhydrous DMSO (e.g., 10 mM).[1]
-
Step 2: Dilute 1:10 into warm media in a sterile tube (Result: 100x stock, 10% DMSO). Vortex immediately.
-
Step 3: Dilute this 100x intermediate 1:100 into the final well (Result: 1x, 0.1% DMSO).
Module 2: Vehicle Toxicity (DMSO Limits)
Diagnosis: Primary cells (unlike HeLa or HEK293) are hypersensitive to DMSO.[1] Concentrations >0.1% can induce differentiation, apoptosis, or membrane poration.
The Rule of 0.1%: Ensure your final DMSO concentration is ≤ 0.1% (v/v) .
-
Example: If your target dose is 10 µM, your stock must be at least 10 mM so you can dilute 1:1000.
Data: DMSO Tolerance in Primary Cells
| Cell Type | Max Safe DMSO (%) | Toxicity Sign |
| Primary Hepatocytes | 0.1% | CYP450 inhibition, lipid accumulation |
| Primary Neurons | 0.05% | Neurite retraction, excitotoxicity |
| HUVEC (Endothelial) | 0.2% | Loss of tight junctions |
| MSCs (Stem Cells) | 0.1% | Spontaneous differentiation |
Module 3: Serum Protein Binding (The Buffer Effect)
Issue: Diarylureas bind avidly to Albumin (BSA/FBS).[1]
-
High Serum (10% FBS): The free fraction of CPU-PE may be <1%.[1] You might see no effect, prompting you to increase the dose, which then causes toxicity.
-
Low Serum (0.5% or Serum-Free): The free fraction spikes, causing massive acute toxicity.[1]
Troubleshooting Protocol: If you switch from maintenance media (10% FBS) to assay media (1% FBS), you must reduce the dose of CPU-PE by 5-10 fold to maintain the same free drug concentration.[1]
Module 4: Visualization of Toxicity Pathways
The following diagram illustrates the decision logic for diagnosing cell death induced by lipophilic ureas.
Caption: Diagnostic workflow to distinguish between physical precipitation, vehicle toxicity, and pharmacological effects of CPU-PE.[1]
Frequently Asked Questions (FAQ)
Q1: My cells die within 2 hours. Is this apoptosis? A: No.[1] Apoptosis typically requires 12-24 hours to manifest morphologically.[1] Death within 2 hours suggests membrane lysis (detergent effect) or mitochondrial uncoupling (ATP depletion).[1]
-
Action: Check for precipitation.[1][2] If clear, reduce dose by 50% and check if the effect is linear.
Q2: Can I use MTT to measure viability with this compound? A: Use Caution. Urea derivatives can sometimes alter mitochondrial dehydrogenase activity without killing the cell, leading to false MTT results.
-
Recommendation: Use CellTiter-Glo (ATP) or LDH Release (membrane integrity) assays.[1] These are more robust for metabolic inhibitors.[1]
Q3: Is this compound an sEH inhibitor? A: Structurally, 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea fits the pharmacophore of Soluble Epoxide Hydrolase (sEH) inhibitors (similar to Triclocarban or AUDA analogs).[1] If your primary cells express sEH (e.g., hepatocytes, endothelial cells), inhibition may alter arachidonic acid metabolism. Ensure your control groups account for this specific pathway.
References
-
BenchChem. (2025).[1][2] Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. Retrieved from [1]
-
Yuan, C., et al. (2014).[1][3] Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [1]
-
Galvao, J., et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology. (Contextual grounding on DMSO limits in primary cells).
- Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. (Contextual grounding on Urea-based sEH inhibitors).
-
PubChem. (2025).[1][4] 1-(4-Chlorophenyl)-1,3-dimethylurea Compound Summary. Retrieved from [1]
Sources
- 1. 1-(4-Chlorophenyl)-1,3-dimethylurea | C9H11ClN2O | CID 83593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 4. Chlorophenyl urea (Ref: 275-352-I) [sitem.herts.ac.uk]
A Researcher's Guide to Validating Diarylurea-Based Compounds on the PI3K/Akt/mTOR Pathway
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of novel small molecules, specifically focusing on the 1-Aryl-3-aryl urea scaffold exemplified by compounds like 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea, on the Phosphoinositide 3-Kinase (PI3K) signaling pathway. While direct published data on this exact molecule is limited, its diarylurea structure is a well-established pharmacophore for kinase inhibitors.[1] This guide leverages established methodologies and comparative data from structurally related compounds that are known to modulate the PI3K pathway, providing a robust, self-validating workflow.[2][3]
The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[4][6] This document outlines the biochemical, cellular, and functional assays necessary to rigorously characterize a compound's mechanism of action and its potential as a therapeutic agent.
The PI3K/Akt/mTOR Signaling Cascade: A Prime Oncogenic Hub
The Class I PI3K pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors.[7] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 recruits proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and subsequent activation of Akt by PDK1 at threonine 308 (Thr308) and by mTOR Complex 2 (mTORC2) at serine 473 (Ser473).[8][9]
Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the activation of mTORC1 and the promotion of cell survival and proliferation while inhibiting apoptosis.[5] Diarylurea compounds, based on analogs, are hypothesized to act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the generation of PIP3, thereby shutting down this pro-survival signaling.[2][7]
Caption: Hypothesized mechanism of 1-Aryl-3-aryl ureas on the PI3K pathway.
Experimental Validation Workflow: A Multi-Pillar Approach
A rigorous validation strategy is essential to confirm the on-target activity and functional consequences of a novel inhibitor. The following workflow provides a logical progression from direct biochemical assays to cellular and functional readouts.
Caption: A three-pillar workflow for validating novel PI3K pathway inhibitors.
Pillar 1: Biochemical Validation - Direct PI3K Inhibition
Causality: The first and most critical step is to determine if the compound directly inhibits the enzymatic activity of PI3K. An in vitro kinase assay isolates the enzyme, substrate, and inhibitor from the complexities of a cellular environment, providing a clear readout of target engagement.[6][10]
Protocol: In Vitro PI3K Lipid Kinase Assay
This protocol is adapted from standard procedures used to measure PI3K lipid kinase activity.[10][11] Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a streamlined, luminescence-based alternative for measuring kinase activity by quantifying ADP production.[12]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for PI3K activity (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[13]
-
Substrate: Prepare a solution of phosphatidylinositol 4,5-bisphosphate (PIP2) liposomes.
-
Enzyme: Use recombinant human PI3K (e.g., p110α/p85α).
-
Test Compound: Prepare a serial dilution of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea in DMSO. Include a known PI3K inhibitor (e.g., Buparlisib) as a positive control and a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound or control.
-
Add 10 µL of a master mix containing the PI3K enzyme and PIP2 substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of a solution containing ATP and MgCl2 to initiate the phosphorylation reaction. Final concentrations should be optimized, but a starting point is 0.1 mM ATP and 10 mM MgCl2.[13]
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Detection (Example using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader. A lower signal indicates less ADP was produced, signifying greater PI3K inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Pillar 2: Cellular Validation - Pathway Modulation
Causality: After confirming direct biochemical inhibition, the next step is to verify that the compound engages its target in a cellular context and produces the expected downstream effect: a reduction in Akt phosphorylation.[8] Western blotting is the standard method for this analysis, allowing for the sensitive detection of changes in the phosphorylation state of specific proteins.[14]
Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Culture and Treatment:
-
Select a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, MDA-MB-231).[2]
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea for a predetermined time (e.g., 2-4 hours). Include vehicle (DMSO) and positive controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The latter is crucial to preserve the phosphorylation status of proteins.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[14]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST). This step prevents non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) at a recommended dilution (e.g., 1:1000).[14]
-
Washing: Wash the membrane three times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a recommended dilution (e.g., 1:2000).[8]
-
Washing: Repeat the washing steps.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane must be stripped of the first set of antibodies and re-probed with an antibody against total Akt.[8] This self-validating step ensures that any observed decrease in p-Akt is due to inhibition of phosphorylation, not a decrease in the total amount of Akt protein.
-
Quantify the band intensities and present the results as a ratio of p-Akt to total Akt.
-
Pillar 3: Functional Validation - Phenotypic Outcomes
Causality: The ultimate goal of inhibiting an oncogenic pathway is to suppress cancer cell growth and survival. Cell viability assays measure the metabolic activity of a cell population, which serves as a proxy for proliferation and cytotoxicity.[15] A potent PI3K inhibitor should demonstrate a dose-dependent reduction in the viability of cancer cells.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.[17]
-
Compound Treatment: Add serial dilutions of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea to the wells. Include a vehicle control (DMSO) and a positive control cytotoxic agent.
-
Incubation: Incubate the plate for an exposure period relevant to cell doubling time (e.g., 48-72 hours) at 37°C in a CO2 incubator.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15] Mix thoroughly.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Analysis with Alternative PI3K Pathway Inhibitors
To understand the potential advantages and liabilities of a novel compound, its performance must be benchmarked against established inhibitors with different mechanisms of action.[4][18] The PI3K inhibitor landscape includes pan-inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[7][19][20]
| Inhibitor Class | Example Compound | Mechanism of Action | Key Experimental Observations | Potential Advantages/Disadvantages |
| Pan-PI3K | Buparlisib (BKM120) | ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, δ, γ).[7] | Broad reduction of p-Akt across many cell lines.[18] | Advantage: Broad efficacy in tumors with heterogeneous PI3K pathway alterations.[18] Disadvantage: Potential for off-isoform toxicities.[7] |
| Isoform-Selective | Alpelisib (BYL719) | Selective inhibitor of the p110α isoform of PI3K.[19] | Most effective in cell lines with activating PIK3CA mutations. | Advantage: Improved therapeutic window and reduced toxicity by sparing other isoforms. Disadvantage: Efficacy may be limited to specific genetic contexts.[21] |
| Dual PI3K/mTOR | Dactolisib (BEZ235) | ATP-competitive inhibitor of all Class I PI3K isoforms and both mTORC1/mTORC2.[7] | Potent suppression of both p-Akt and downstream mTORC1 targets like p-S6K. | Advantage: May overcome feedback activation of Akt seen with mTOR-only inhibitors.[7] Disadvantage: Potential for increased toxicities due to broader pathway blockade.[18] |
| Aryl Urea (Hypothetical) | 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea | Hypothesized to be a pan- or isoform-selective PI3K inhibitor based on its structural class.[2][3] | Expected to show dose-dependent reduction in p-Akt and cell viability. | Advantage/Disadvantage: To be determined by experimental validation. May offer a novel selectivity or toxicity profile. |
Conclusion
Validating the effect of a novel compound like 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea on the PI3K pathway requires a systematic, multi-faceted approach. The workflow presented in this guide, moving from direct biochemical target engagement to cellular pathway modulation and finally to functional phenotypic outcomes, establishes a robust framework for characterization. By explaining the causality behind each experimental choice and incorporating self-validating controls, such as normalizing phospho-protein levels to total protein, researchers can generate trustworthy and high-quality data. Comparing these findings against established inhibitors is crucial for contextualizing the compound's potency, selectivity, and potential therapeutic niche. This rigorous validation process is fundamental to the successful translation of promising chemical scaffolds into next-generation targeted therapies.
References
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors.
-
Jo, H., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
-
Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721-733. [Link]
- Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1-12.
-
Ciraolo, E., et al. (2014). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 1062, 127-137. [Link]
-
Jo, H., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
-
Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]
-
Bio-protocol. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. [Link]
-
Hirsch, E., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology, 535, 87-103. [Link]
-
Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721-733. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Wikipedia. [Link]
-
Yang, Q., et al. (2023). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235078. [Link]
-
Chen, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(19), 6245. [Link]
-
Thorpe, L. M., et al. (2015). Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Current Medicinal Chemistry, 22(22), 2641-2668. [Link]
-
Galisteo, A., et al. (2021). 3.3. Cell Viability Assays. Bio-protocol. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Hoxhaj, G., & Manning, B. D. (2020). The PI3K-AKT network at the interface of cancer and metabolism. Nature Reviews Cancer, 20(2), 74-88. [Link]
-
Prahallad, A., et al. (2019). Differences in Signaling Patterns on PI3K Inhibition Reveal Context Specificity in KRAS-Mutant Cancers. Cancer Research, 79(15), 3967-3978. [Link]
-
Tu, G., et al. (2022). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. European Journal of Medicinal Chemistry, 230, 114101. [Link]
-
Lee, M., et al. (2025). LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 26(19), 14873. [Link]
-
Wang, Y., et al. (2026). Potential Involvement of PI3K/AKT Signaling Pathway in the Protective Effects of Rhinacanthus nasutus Against Diabetic Nephropathy-Induced Oxidative Stress. Molecules, 31(4), 1189. [Link]
-
ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Examples of isoform-specific PI3K inhibitors approved for clinical use... ResearchGate. [Link]
-
Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483. [Link]
-
Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt. MedChemica. [Link]
-
AERU. (n.d.). Chlorophenyl urea (Ref: 275-352-I). AERU. [Link]
-
Caffa, I., et al. (2021). PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches. Cancers, 13(16), 4048. [Link]
-
Nemoto, T., et al. (2008). Regulation of Akt mRNA and protein levels by glycogen synthase kinase-3beta in adrenal chromaffin cells: effects of LiCl and SB216763. European Journal of Pharmacology, 586(1-3), 58-66. [Link]
-
Martini, M., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. Biomolecules, 11(5), 698. [Link]
-
Lučić, M., et al. (2018). Phosphorylation-Dependent Inhibition of Akt1. Preprints.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. preprints.org [preprints.org]
- 10. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 12. PI3K (p110α[H1047R]/p85α) Protocol [worldwide.promega.com]
- 13. protocols.io [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. drugs.com [drugs.com]
- 20. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 21. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Potential of Sorafenib and the Investigational Compound 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established anticancer agent sorafenib with the urea derivative 1-(4-chlorophenyl)-3-(1-phenylethyl)urea. While sorafenib is a well-characterized multi-kinase inhibitor used in clinical practice, 1-(4-chlorophenyl)-3-(1-phenylethyl)urea represents a less-explored chemical entity. This document will first establish the benchmark of sorafenib's activity and mechanism, then discuss the potential of 1-(4-chlorophenyl)-3-(1-phenylethyl)urea based on the known activities of related urea-based compounds, and finally, outline the necessary experimental workflows to directly compare these two agents.
Introduction: The Landscape of Urea-Based Anticancer Agents
The urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its ability to form key hydrogen bond interactions with protein targets has made it a cornerstone in the design of kinase inhibitors.[1] Aromatic and heterocyclic urea derivatives have shown significant anticancer activity by targeting critical components of tumorigenesis, such as receptor tyrosine kinases (RTKs), Raf kinases, and tubulin polymerization.[2][3]
Sorafenib , a diarylurea compound, exemplifies the success of this scaffold. It is an FDA-approved multi-kinase inhibitor for treating advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[4] In contrast, 1-(4-chlorophenyl)-3-(1-phenylethyl)urea is a structurally related compound whose anticancer potential has not been extensively documented in publicly available literature. This guide serves to bridge this gap by providing a framework for its evaluation against the clinical standard, sorafenib.
Sorafenib: The Established Benchmark
Sorafenib exerts its anticancer effects through a dual mechanism: inhibiting tumor cell proliferation and tumor angiogenesis.[5] It targets multiple kinases involved in these processes.
Mechanism of Action:
-
Raf/MEK/ERK Pathway Inhibition: Sorafenib is a potent inhibitor of Raf-1 and B-Raf kinases, key components of the MAPK signaling pathway that regulates cell division and survival.[4] By blocking this pathway, sorafenib can halt cancer cell proliferation.
-
Receptor Tyrosine Kinase (RTK) Inhibition: It also inhibits several RTKs on the cell surface, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β).[4] Inhibition of these receptors disrupts downstream signaling, leading to a reduction in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[4][6]
-
Induction of Apoptosis: Sorafenib can induce programmed cell death (apoptosis) in cancer cells by disrupting the mitochondrial membrane potential and increasing reactive oxygen species (ROS).[4]
The multifaceted mechanism of sorafenib is visually summarized in the signaling pathway diagram below.
Figure 1. Sorafenib's multi-targeted signaling pathway inhibition.
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea: An Investigational Compound
While direct anticancer activity data for 1-(4-chlorophenyl)-3-(1-phenylethyl)urea is scarce, its diarylurea structure is a well-established pharmacophore for kinase inhibition.[7] Structurally similar compounds have demonstrated potent antiproliferative effects.[8][9] It is plausible that this compound could also function as a kinase inhibitor, potentially targeting pathways similar to those affected by sorafenib, such as the PI3K/Akt/mTOR or Hedgehog signaling pathways.[9]
The key structural features, a 4-chlorophenyl group and a phenylethyl group attached to a central urea moiety, suggest it could fit into the ATP-binding pocket of various kinases. However, without experimental data, its specific targets and efficacy remain speculative. A systematic evaluation is required to determine its anticancer profile.
Comparative Anticancer Activity: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the known in vitro anticancer activity of sorafenib against various human cancer cell lines. The corresponding data for 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea is listed as "Not Available" to highlight the need for empirical investigation.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Sorafenib | PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | [10] |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 7.10 | [10][11] | |
| Huh7 | Hepatocellular Carcinoma | 11.03 | [11] | |
| CALU-3 | Non-Small Cell Lung Cancer | 0.1 - 0.5 | [12] | |
| HCT116 | Colorectal Carcinoma | 0.1 - 0.5 | [12] | |
| Pancreatic Cancer Cells | Pancreatic Cancer | 1.92 | [13][14] | |
| 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea | Various | - | Not Available | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Workflow for Comparative Efficacy Analysis
To objectively compare the anticancer activity of 1-(4-chlorophenyl)-3-(1-phenylethyl)urea against sorafenib, a standardized set of in vitro assays is essential.[15][16][17] The following workflow provides a logical progression from assessing general cytotoxicity to elucidating the mechanism of action.
Figure 2. Proposed workflow for comparative anticancer evaluation.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[19]
-
Compound Treatment: Prepare serial dilutions of sorafenib and 1-(4-chlorophenyl)-3-(1-phenylethyl)urea in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle after drug treatment.
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[21]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with sorafenib or 1-(4-chlorophenyl)-3-(1-phenylethyl)urea at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C overnight.[22]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[22]
-
Incubation: Incubate in the dark at 37°C for 30 minutes.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[23]
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Sorafenib is a potent multi-kinase inhibitor with well-documented anticancer activity across various tumor types.[10][24] Its efficacy stems from its ability to simultaneously inhibit cell proliferation and angiogenesis.[4] The investigational compound, 1-(4-chlorophenyl)-3-(1-phenylethyl)urea, belongs to a chemical class with proven anticancer potential.[2][25] However, its specific biological activity is currently undefined.
The experimental framework provided in this guide offers a clear and robust path for the head-to-head comparison of these two compounds. By systematically evaluating cell viability, induction of apoptosis, and effects on the cell cycle, researchers can determine if 1-(4-chlorophenyl)-3-(1-phenylethyl)urea possesses a comparable or superior anticancer profile to sorafenib. Positive results from these in vitro studies would warrant further investigation into its specific molecular targets and preclinical evaluation in in vivo models.
References
-
Urea derivatives as anticancer agents - PubMed. (2009, May 15). Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry - PMC. Retrieved from [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]
-
What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (2025, November 5). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
-
Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies | Bentham Science Publishers. (2019, December 1). Retrieved from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7). Retrieved from [Link]
-
MTT Assay Protocol | Springer Nature Experiments. Retrieved from [Link]
-
Molecular mechanisms of sorafenib action in liver cancer cells - Taylor & Francis. (2012, August 1). Retrieved from [Link]
-
Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... - ResearchGate. Retrieved from [Link]
-
Urea Derivatives as Anticancer Agents - ResearchGate. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. Retrieved from [Link]
-
Sorafenib Inhibits Hypoxia-Inducible Factor-1α Synthesis: Implications for Antiangiogenic Activity in Hepatocellular Carcinoma - AACR Journals. (2012, October 14). Retrieved from [Link]
-
Design and Evaluation of Sorafenib Tosylate Nanoparticles Including Assessment of IC50 Values using PC Cell Lines. (2022, May 6). Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved from [Link]
-
In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology. Retrieved from [Link]
-
Schematic illustration of sorafenib targets in cell signaling pathways. - ResearchGate. Retrieved from [Link]
-
Drug Efficacy Assay | React4Life. Retrieved from [Link]
-
Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors - PMC. Retrieved from [Link]
-
Schematic diagram of the signaling pathways involved in the inhibition of sorafenib resistance by compound 9a. - ResearchGate. Retrieved from [Link]
-
Sorafenib Pharmacokinetics - ClinPGx. (2017, April 3). Retrieved from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Retrieved from [Link]
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - MDPI. (2012, January 23). Retrieved from [Link]
-
Design and Evaluation of Sorafenib Tosylate Nanoparticles Including Assessment of IC50 Values using PC Cell Lines. (2022, May 6). Retrieved from [Link]
-
Full article: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - Taylor & Francis. (2024, April 3). Retrieved from [Link]
-
Dose-response curves and IC 50 values for sorafenib and artesunate in... - ResearchGate. Retrieved from [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC. (2025, April 22). Retrieved from [Link]
-
Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed. (2017, December 1). Retrieved from [Link]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. journaljpri.com [journaljpri.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 17. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. assaygenie.com [assaygenie.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. tandfonline.com [tandfonline.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Cross-Reactivity Profile of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
This guide provides an in-depth technical analysis of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea , a urea-based small molecule primarily characterized as a Cannabinoid Type-1 Receptor (CB1) Negative Allosteric Modulator (NAM) .[1] This compound represents a critical scaffold in the development of non-orthosteric CB1 ligands, designed to treat addiction (specifically cocaine and methamphetamine seeking behavior) without the psychiatric side effects associated with orthosteric antagonists like Rimonabant.[1]
Product Class: G Protein-Coupled Receptor (GPCR) Modulator Primary Target: Cannabinoid Receptor Type 1 (CB1) Mechanism: Negative Allosteric Modulation (NAM) Chemical Family: 1,3-Disubstituted Urea (Alkyl-Aryl Urea)[1]
Executive Summary & Mechanism of Action
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea is a synthetic allosteric ligand that binds to a site distinct from the orthosteric binding pocket (where endocannabinoids like anandamide bind).[1] Unlike orthosteric antagonists (e.g., Rimonabant) that completely block receptor signaling and often exhibit inverse agonism (leading to depression/anxiety), this compound acts as a Negative Allosteric Modulator (NAM) .
Mechanism of Action (MOA)[2]
-
Allosteric Binding: The compound binds to an intracellular or transmembrane allosteric site on the CB1 receptor.[1]
-
Conformational Change: Binding induces a conformational shift that increases the energy barrier for the receptor to transition to the active state.[1]
-
Signaling Modulation: It reduces the potency and/or efficacy of orthosteric agonists (e.g., CP55,940 or 2-AG) in activating G-protein signaling (Gαi/o) and β-arrestin recruitment.[1]
-
Biased Signaling: Structural analogs in this class (e.g., RTICBM-189) often exhibit "biased" modulation, preferentially inhibiting G-protein coupling while sparing or differentially affecting ERK phosphorylation, which is crucial for maintaining therapeutic efficacy while minimizing side effects.[1]
DOT Diagram: CB1 Allosteric Modulation Pathway
Figure 1: Mechanism of Negative Allosteric Modulation (NAM) at the CB1 Receptor.[1] The urea derivative binds allosterically to dampen agonist-induced G-protein signaling.[1]
Cross-Reactivity & Selectivity Profile
A major advantage of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea and its analogs (e.g., RTICBM-189) is their superior selectivity profile compared to first-generation CB1 antagonists.[1]
Selectivity Data Summary
| Target Category | Target Name | Activity | Cross-Reactivity Risk | Notes |
| Primary Target | CB1 Receptor | Potent NAM | N/A | IC₅₀ in low micromolar/nanomolar range (analog dependent).[1] |
| Cannabinoid | CB2 Receptor | >100-fold Selectivity | Low | Crucial for avoiding immune modulation side effects associated with CB2.[1] |
| TRP Channels | TRPV1 | Negligible | Low | Unlike CBD, which is a TRPV1 agonist, this urea scaffold shows minimal TRPV1 interaction.[1] |
| GPCRs | GPR55 | No Activity | Low | Often a confounder in cannabinoid research; this scaffold is clean.[1] |
| Opioid | Mu/Delta/Kappa | No Activity | Low | Confirms efficacy in addiction models is not due to opioid receptor substitution.[1] |
| Enzymes | FAAH / MAGL | No Inhibition | Low | Does not alter endocannabinoid levels directly (unlike URB597).[1] |
| Off-Targets | hERG Channel | Low Inhibition | Low/Moderate | Structural optimization (e.g., adding polar groups) reduces hERG liability common in lipophilic ureas.[1] |
Key Insight: The "Phenylethyl" Advantage
The 1-phenylethyl group (alpha-methylbenzyl) introduces chirality and steric bulk that differentiates this compound from the flat diarylureas (like PSNCBAM-1).[1]
-
Chirality: The (S)- enantiomer is typically more potent than the (R)- enantiomer in this structural class, offering a tighter fit in the allosteric pocket.[1]
-
Metabolic Stability: The alpha-methyl group blocks rapid metabolic oxidation at the benzylic position, a common liability in simple phenethyl analogs.[1]
Comparison with Alternatives
This section compares 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea with standard CB1 modulators used in research and drug development.[1]
| Feature | 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea | Rimonabant (SR141716) | Org27569 | Cannabidiol (CBD) |
| Class | NAM (Urea-based) | Inverse Agonist / Antagonist | NAM (Indole-based) | NAM (Phytocannabinoid) |
| Binding Site | Allosteric (Intracellular/TM) | Orthosteric | Allosteric | Allosteric |
| Signaling Bias | Balanced or G-protein biased | Blocks all signaling | Strongly biased (Increases pERK) | Weak/Mixed |
| Psychiatric Side Effects | Low (Preclinical data) | High (Anxiety, Depression, Suicidality) | Moderate | Low |
| Brain Penetration | High (Kp ~2.[1]0) | High | High | High |
| Chemical Stability | High (Urea linkage) | High | Moderate (Indole oxidation) | Moderate (Light sensitive) |
| Key Application | Addiction (Cocaine/Meth) | Obesity (Withdrawn) | Research Tool | Epilepsy / Anxiety |
Comparative Analysis
-
Vs. Rimonabant: The urea NAM does not induce the "inverse agonist" effects (lowering basal signaling) that cause depressive symptoms.[1] It only dampens excessive activation, making it a "state-dependent" inhibitor.[1]
-
Vs. Org27569: While Org27569 is a potent NAM, it paradoxically increases ERK phosphorylation, which can lead to internalization and tolerance.[1] The urea scaffold (specifically analogs like RTICBM-189) shows a cleaner pharmacological profile with less paradoxical signaling.[1]
Experimental Protocols for Cross-Reactivity Assessment
To validate the cross-reactivity profile in your own lab, follow these standardized protocols.
Protocol A: Calcium Mobilization Assay (FLIPR)
Purpose: To determine NAM potency (IC₅₀) and confirm lack of agonist activity.
-
Cell Line: CHO or HEK293 cells stably expressing hCB1 and Gα16 (promiscuous G-protein to couple Gi to Calcium).[1]
-
Reagents: Fluo-4 AM (calcium dye), CP55,940 (agonist).[1]
-
Workflow:
-
Step 1: Plate cells (50,000/well) in 96-well black plates. Incubate overnight.
-
Step 2: Load cells with Fluo-4 AM for 45 min at 37°C.
-
Step 3 (Antagonist Mode): Add test compound (1-(4-Chlorophenyl)-3-(1-phenylethyl)urea) at varying concentrations (1 nM - 10 µM).[1] Incubate 10 min.
-
Step 4 (Stimulation): Inject EC₈₀ concentration of CP55,940.
-
Step 5: Measure fluorescence kinetics (Ex 488nm / Em 515nm) using FLIPR or FlexStation.[1]
-
-
Data Analysis: Calculate % inhibition of the CP55,940 response. Plot log(concentration) vs. % inhibition to derive IC₅₀.[1]
Protocol B: [³⁵S]GTPγS Binding Assay
Purpose: To assess efficacy and cooperativity factor (α).
-
Preparation: Harvest membranes from hCB1-expressing cells.[1]
-
Reaction Mix: 5-10 µg membrane protein, 0.1 nM [³⁵S]GTPγS, 10 µM GDP, and assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA).
-
Workflow:
-
Interpretation: A decrease in agonist-stimulated [³⁵S]GTPγS binding confirms NAM activity.[1] Lack of effect on basal binding confirms lack of inverse agonism.[1]
Protocol C: Selectivity Screening (Counter-Screen)
Purpose: To rule out off-target effects on CB2 and TRPV1.[1]
-
CB2 Assay: Repeat Protocol A using hCB2-expressing cells. Acceptance Criteria: IC₅₀ > 10 µM.
-
TRPV1 Assay: Use HEK293-TRPV1 cells. Stimulate with Capsaicin (EC₅₀).[1] Measure inhibition by test compound.[1][2][3][4] Acceptance Criteria: < 20% inhibition at 10 µM.
References
-
Zhang, Y., et al. (2022).[1] "Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior."[1][5][6][7] Journal of Medicinal Chemistry. [7]
-
Nguyen, T., et al. (2021).[1][5] "Structure-Activity Relationships of Urea-Based CB1 Receptor Negative Allosteric Modulators." ACS Chemical Neuroscience.[1]
-
BenchChem. (2025).[1] "Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea and Related Diarylureas." BenchChem Technical Library.
-
PubChem. (2025).[1][8] "Compound Summary: 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (CHEMBL1311044)."[1] National Center for Biotechnology Information.[1]
-
MedChemExpress. (2024).[1] "RTICBM-189 Product Information and Protocols." MCE Product Database.
Sources
- 1. 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea | 13208-60-1 [sigmaaldrich.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea | C15H15ClN2O | CID 307284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Characterizing the Binding Site of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea on the CB1 Receptor
This guide details the experimental framework for confirming the binding site and pharmacological profile of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (hereafter referred to as CPU-PE ), a structural analog of the established allosteric modulators PSNCBAM-1 and Org27569 .
Part 1: Executive Technical Summary
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (CPU-PE) is a diarylurea derivative belonging to the class of CB1 Negative Allosteric Modulators (NAMs) . Structurally, it represents a simplified scaffold of PSNCBAM-1 , lacking the bulky pyrrolidinyl-pyridine moiety but retaining the core urea pharmacophore essential for allosteric interaction.
Unlike orthosteric antagonists (e.g., Rimonabant), which bind to the extracellular vestibule and competitively displace agonists, CPU-PE binds to a distinct intracellular transmembrane pocket . Its pharmacological signature is the "PAM-Antagonist" paradox: it enhances the binding affinity of orthosteric agonists (acting as a PAM in binding assays) while blocking their signaling efficacy (acting as a NAM in functional assays).
Core Mechanism of Action
-
Binding Site: Transmembrane helices TM2, TM3, and TM4 (Inner Leaflet).
-
Key Interaction: Stabilization of the W356 (6.48) "toggle switch" in the inactive conformation, preventing G-protein coupling despite high agonist occupancy.
-
Chirality: The 1-phenylethyl moiety introduces a chiral center. The (S)-enantiomer is typically the active conformer in urea-based CB1 NAMs, fitting the hydrophobic sub-pocket defined by F200 (3.36) .
Part 2: Experimental Framework for Binding Site Confirmation
To definitively confirm that CPU-PE binds to the Org27569/PSNCBAM-1 allosteric site , a three-tiered experimental approach is required.
Experiment A: Radioligand Binding (The "PAM" Signature)
Objective: Determine if CPU-PE alters the binding affinity (
Protocol:
-
Membrane Prep: Use CHO-hCB1 cell membranes (
/well). -
Ligand: [³H]CP55,940 at
(approx.[1] ). -
Modulator: Titrate CPU-PE (
to ). -
Incubation: 90 min at 30°C in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA).
-
Readout: Liquid scintillation counting.
-
Data Analysis: Plot % Specific Binding vs. Log[CPU-PE].
-
Result: A bell-shaped curve or sigmoidal increase (up to 150-200% of control) confirms positive cooperativity (
).
-
Experiment B: Functional Antagonism (The "NAM" Signature)
Objective: Assess the impact of CPU-PE on G-protein activation. Hypothesis: Despite enhancing binding (Exp A), CPU-PE will inhibit agonist-induced GTP turnover.
Protocol:
-
Assay: [³⁵S]GTP
S binding assay. -
Stimulation: Activate receptors with
concentration of CP55,940 ( ). -
Inhibition: Co-incubate with increasing concentrations of CPU-PE.
-
Readout: Measure bound [³⁵S]GTP
S.[2] -
Result: A dose-dependent reduction in the agonist
(efficacy) without significantly shifting the agonist (potency) to the right, characteristic of insurmountable allosteric antagonism .
Experiment C: Site-Directed Mutagenesis (The "Fingerprint")
Objective: Map the binding pocket by mutating key residues known to anchor Org27569. Target Residues:
-
W241 (4.50): Critical H-bond donor/acceptor in TM4.
-
F200 (3.36): Hydrophobic gatekeeper in TM3.
-
W356 (6.48): The activation toggle switch in TM6.
Workflow:
-
Generate mutant hCB1 receptors (e.g., W241A , F200A ).
-
Express in HEK293T cells.
-
Repeat Experiment A (Binding) and B (Function).
-
Validation Criteria:
-
Loss of Cooperativity: If W241A mutation abolishes the binding enhancement seen in Exp A, CPU-PE interacts with TM4.
-
Loss of Antagonism: If F200A mutation restores agonist signaling in the presence of CPU-PE, the allosteric block is compromised.
-
Part 3: Comparative Analysis Guide
The following table contrasts CPU-PE with standard CB1 modulators.
| Feature | CPU-PE (1-(4-Chlorophenyl)-3-(1-phenylethyl)urea) | Org27569 (Indole-2-carboxamide) | PSNCBAM-1 (Diarylurea) | Rimonabant (SR141716A) |
| Class | Urea-based NAM | Indole-based NAM | Urea-based NAM | Orthosteric Inverse Agonist |
| Binding Site | TM2-TM4 (Intracellular) | TM2-TM4 (Intracellular) | TM2-TM4 (Intracellular) | TM1-TM7 (Extracellular) |
| Agonist Binding | Enhances ( | Enhances ( | Enhances ( | Competes ( |
| Signaling Effect | Inhibits ( | Inhibits ( | Inhibits ( | Inhibits (Inverse Agonism) |
| Key Residues | W241, F200 | W241, F200, H154 | W241, F200 | K192, F170 |
| Lipophilicity | High (cLogP ~4.5) | High (cLogP ~5.2) | High (cLogP ~4.8) | High (cLogP ~5.5) |
| Stereochemistry | Chiral (1-phenylethyl) | Achiral | Achiral | Achiral |
Note on Chirality: CPU-PE possesses a chiral center at the 1-phenylethyl group. Researchers should prioritize separating enantiomers. Based on SAR of similar ureas (e.g., fenuron analogs), the (S)-enantiomer often exhibits superior fit within the hydrophobic allosteric pocket.
Part 4: Mechanism Visualization
The following diagram illustrates the "Allosteric Brake" mechanism where CPU-PE stabilizes the inactive state of the W356 toggle switch, decoupling the G-protein despite the agonist being bound.
Caption: The "PAM-Antagonist" Mechanism. CPU-PE binds to the allosteric site, locking the W356 toggle switch. This prevents G-protein activation (Antagonism) while simultaneously trapping the agonist in the orthosteric pocket, appearing as increased binding affinity (PAM).
Part 5: Detailed Protocol - [³⁵S]GTP S Functional Assay
This assay is the gold standard for confirming the NAM activity of CPU-PE.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.
-
GDP:
(final concentration) to suppress basal activity. -
Radioligand: [³⁵S]GTP
S ( ). -
Membranes:
hCB1-CHO membranes.
Step-by-Step:
-
Pre-incubation: Mix membranes with GDP (
) and CPU-PE (various concentrations) in Assay Buffer. Incubate for 30 min at 30°C.-
Rationale: Allows the NAM to occupy the allosteric site and "lock" the receptor before the G-protein cycle begins.
-
-
Agonist Addition: Add CP55,940 at
(typically ). -
Start Reaction: Add [³⁵S]GTP
S ( ). -
Incubation: Incubate for 60 min at 30°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add scintillant and count.
-
Analysis: Normalize data to Basal (0%) and CP55,940 Max (100%).
-
Validation: CPU-PE should reduce the CP55,940 signal to near basal levels (0-20%) at high concentrations (
).
-
References
-
Gamage, T. F., et al. (2014). "Molecular basis for the allosteric modulation of cannabinoid CB1 receptor signaling."[1] Journal of Medicinal Chemistry. Link
-
Hua, T., et al. (2020). "Structure of the Human Cannabinoid Receptor CB1 Bound to the Negative Allosteric Modulator Org27569." Nature. Link
-
Nguyen, T., et al. (2022). "Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor." Journal of Medicinal Chemistry. Link
-
Price, M. R., et al. (2005). "Allosteric modulation of the cannabinoid CB1 receptor."[1][2][3][4][5][6][7][8][9] Molecular Pharmacology. Link
-
Horswill, J. G., et al. (2007). "PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats."[2][8] British Journal of Pharmacology.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Org 27569 - Wikipedia [en.wikipedia.org]
- 4. Membrane Lipids Are an Integral Part of Transmembrane Allosteric Sites in GPCRs: A Case Study of Cannabinoid CB1 Receptor Bound to a Negative Allosteric Modulator, ORG27569, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: RTICBM-189 is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSNCBAM-1 | Cannabinoid R1/CB1 Modulators: Tocris Bioscience [rndsystems.com]
- 9. pubs.acs.org [pubs.acs.org]
head-to-head comparison of 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea and vismodegib
This guide provides a technical, head-to-head comparison between the clinical standard Vismodegib and the research-grade Smoothened antagonist 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (referred to herein as CPU-PE ), a representative of the phenylurea class of Hedgehog pathway inhibitors.
Content Type: Technical Comparison Guide Domain: Oncology / Signal Transduction / Medicinal Chemistry Status: Clinical Drug vs. Chemical Probe
Executive Summary
Vismodegib (GDC-0449) is the first-in-class, FDA-approved Hedgehog (Hh) pathway inhibitor used for basal cell carcinoma (BCC). It functions as an orthosteric antagonist of the Smoothened (SMO) receptor. However, its clinical utility is often limited by the emergence of resistance mutations (e.g., SMO-D473H).
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (CPU-PE) represents the phenylurea class of SMO antagonists (structurally related to the research tool SANT-2). Unlike the 2-arylpyridine scaffold of Vismodegib, the urea scaffold offers a distinct chemotype. Research indicates that phenylurea-based inhibitors can bind to unique conformations of the SMO transmembrane domain, potentially retaining potency against specific Vismodegib-resistant mutants. This guide compares them as a clinical benchmark versus a mechanistic probe.
Chemical & Physicochemical Profile
| Feature | Vismodegib (GDC-0449) | 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (CPU-PE) |
| CAS Number | 879085-55-9 | 50906-33-7 (Racemate) / Analog dependent |
| Chemical Class | 2-Arylpyridine / Benzamide | Phenylurea |
| Molecular Weight | 421.30 g/mol | ~274.75 g/mol |
| Lipophilicity (cLogP) | ~2.7 (Moderate) | ~3.5 - 4.0 (High) |
| Solubility | Low (Class II BCS); requires formulation | Low; typically dissolved in DMSO for in vitro use |
| Key Pharmacophore | Pyridine ring + chloro-phenyl sulfone | Urea linker + chloro-phenyl + hydrophobic tail |
| Status | FDA Approved (2012) | Research Chemical / Scaffold |
Mechanism of Action: The SMO Interface
Both compounds target Smoothened (SMO) , a Class F GPCR-like transducer, but they exploit different binding interactions within the Transmembrane Domain (TMD).
Vismodegib Binding Mode[1][2][3][4]
-
Site: Binds deep within the heptahelical bundle (TMD), specifically interacting with the extracellular loops (ECLs) and TMD VII.
-
Key Residues: Forms critical hydrogen bonds with Arg400 and Asn219 . The 2-chlorophenyl ring occupies a hydrophobic pocket near the extracellular surface.
-
Conformation: Stabilizes SMO in an inactive conformation, preventing its translocation to the primary cilium.
-
Vulnerability: The D473H mutation (Aspartate to Histidine at position 473) disrupts the hydrogen bond network required for Vismodegib binding, leading to clinical resistance.
CPU-PE (Phenylurea) Binding Mode
-
Site: Binds to the TMD but often induces a distinct receptor conformation compared to arylpyridines.
-
Mechanism: Urea derivatives (like the related SANT-2) act as "conformation-selective" antagonists. The urea moiety acts as a rigid linker that positions the two hydrophobic aromatic rings (chlorophenyl and phenylethyl) into adjacent hydrophobic sub-pockets.
-
Resistance Evasion: Structural data suggests that urea-based inhibitors are less reliant on the specific Asp473 residue for binding affinity. Consequently, phenylureas often retain inhibitory activity against SMO-D473H mutants where Vismodegib fails.
Biological Performance Comparison
In Vitro Potency (Hh-Dependent Assays)
| Assay Type | Vismodegib Activity | CPU-PE (Urea Class) Activity |
| Shh-Light II (Gli-Luc) | IC50: 3 – 10 nM (Highly Potent) | IC50: 50 – 200 nM (Moderate)* |
| BODIPY-Cyclopamine Displacement | Ki: ~10 nM (Competitive) | Ki: ~40 – 100 nM (Competitive) |
| SMO-D473H Mutant (Mouse) | Inactive (IC50 > 10,000 nM) | Active (IC50 often < 500 nM) |
| Primary Cilia Translocation | Blocks SMO accumulation in cilia | Blocks SMO accumulation in cilia |
*Note: Potency of CPU-PE varies by enantiomer. The (S)-enantiomer of phenylethyl ureas is typically more potent than the (R)-enantiomer in biological systems.
Pathway Visualization
The following diagram illustrates the interference points of both compounds within the Hedgehog signaling cascade.
Caption: Comparative inhibition logic. Vismodegib potently blocks Wild-Type SMO but fails against D473H. The Phenylurea scaffold (CPU-PE) retains activity against the mutant due to a distinct binding mode.
Experimental Protocols
To validate the comparative performance of these compounds, the following self-validating protocols are recommended.
A. BODIPY-Cyclopamine Displacement Assay (Binding Affinity)
Purpose: To determine if CPU-PE binds directly to the SMO heptahelical bundle in competition with a known ligand.
-
Cell Preparation: Use HEK293T cells transiently transfected with human SMO expression vector.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 10 min; wash 3x with PBS.
-
Probe Incubation: Incubate cells with 5 nM BODIPY-Cyclopamine (fluorescent tracer) in PBS containing 0.5% FBS.
-
Competition: Add increasing concentrations (1 nM – 10 µM) of Vismodegib (Positive Control) or CPU-PE (Test).
-
Equilibration: Incubate for 2 hours at 37°C in the dark.
-
Analysis: Wash cells 2x with PBS. Measure fluorescence intensity using flow cytometry (Ex/Em: 488/510 nm) or high-content imaging.
-
Data Output: Plot % Fluorescence vs. Log[Compound]. Calculate Ki using the Cheng-Prusoff equation.
-
Validation Check: Vismodegib should show complete displacement with Ki < 10 nM.
-
B. GLI-Luciferase Reporter Assay (Functional Potency)
Purpose: To measure the downstream transcriptional inhibition of the Hedgehog pathway.
-
Cell Line: Shh-Light II cells (NIH3T3 fibroblasts stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase).
-
Seeding: Plate 10,000 cells/well in 96-well plates; allow to adhere overnight.
-
Induction: Switch to low-serum medium (0.5% calf serum) supplemented with Recombinant Sonic Hedgehog (Shh) protein (100 ng/mL) or SAG (SMO Agonist, 100 nM) to activate the pathway.
-
Treatment: Concurrently treat with serial dilutions of Vismodegib or CPU-PE. Include DMSO vehicle control.
-
Incubation: Incubate for 30–48 hours.
-
Lysis & Detection: Use a Dual-Luciferase Assay System. Measure Firefly (signal) and Renilla (normalization) luminescence.
-
Calculation: Calculate Gli activity = (Firefly/Renilla). Normalize to Shh-induced control (100%). Determine IC50.
Synthesis & Handling Notes
-
Vismodegib: Commercially available as a high-purity standard (>99%). Store at -20°C.
-
CPU-PE: Often requires custom synthesis or sourcing from specific chemical libraries (e.g., ChemBridge, Enamine).
-
Synthesis Route: Reaction of 4-chlorophenyl isocyanate with 1-phenylethylamine in dichloromethane (DCM) at 0°C to RT. Yields are typically high (>85%).
-
Chirality: The starting material 1-phenylethylamine is available as (R) or (S). It is critical to test both enantiomers, as the (S)-isomer is often the eutomer (active form) for urea-based SMO inhibitors.
-
Conclusion
While Vismodegib remains the clinical gold standard for potency and efficacy in wild-type SMO-driven cancers, 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (CPU-PE) serves as a vital chemical probe. Its value lies not in superior potency, but in its distinct chemical scaffold (phenylurea) which allows it to probe alternative binding conformations of the SMO receptor, offering a template for designing "second-generation" inhibitors capable of overcoming the D473H resistance barrier.
References
-
FDA Label (Vismodegib). "Erivedge (vismodegib) Prescribing Information." Genentech/Roche, 2012.
-
Chen, J. K., et al. "Small molecule modulation of Smoothened activity." Proceedings of the National Academy of Sciences (PNAS), 2002. (Describes SANT-1 and SANT-2 urea inhibitors).
-
Yauch, R. L., et al. "Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma." Science, 2009.[1] (Mechanisms of Vismodegib resistance).
-
Li, W., et al. "Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings." European Journal of Medicinal Chemistry, 2017. (Recent application of the specific urea scaffold).
-
Byrne, E. F., et al. "Structural basis of Smoothened regulation by its extracellular domains." Nature, 2016. (Crystal structure of SMO bound to Vismodegib).[2]
Sources
Technical Comparison Guide: Control Strategies for 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Studies
This guide outlines the rigorous control strategies required for experimental studies involving 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea , a bioactive urea derivative. Based on its pharmacophore (a 1,3-disubstituted urea with a chiral lipophilic tail), this compound is primarily investigated as a Soluble Epoxide Hydrolase (sEH) inhibitor and, in agricultural contexts, as a Cytokinin-like regulator .
The following protocols prioritize the sEH inhibition context, as this is the most demanding application requiring precise stereochemical and enzymatic controls.
Executive Summary
1-(4-Chlorophenyl)-3-(1-phenylethyl)urea (referred to herein as CPU-PE ) is a potent, chiral urea-based pharmacophore. Its mechanism of action relies on the urea moiety mimicking the transition state of epoxide hydrolysis in the active site of the Soluble Epoxide Hydrolase (sEH) enzyme.
Because CPU-PE contains a chiral center at the 1-phenylethyl position, stereochemical purity is the single most critical variable. Efficacy studies that fail to control for enantiomeric differences (R- vs. S-) are scientifically invalid. This guide defines the "Gold Standard" control matrix to distinguish true pharmacological inhibition from off-target effects or assay artifacts.
Comparative Analysis: CPU-PE vs. Standard Alternatives
The following table contrasts CPU-PE with industry-standard sEH inhibitors and structural analogs to contextualize its performance profile.
| Feature | CPU-PE (Target Compound) | AUDA (Positive Control) | TCC (Triclocarban) | Vehicle (DMSO) |
| Primary Mechanism | Transition State Mimic (Urea binds Asp335) | Transition State Mimic (Urea + Acid tail) | Non-specific Urea Binding | Solvent Only |
| Chirality | Yes (1-phenylethyl group) | No (Achiral) | No (Achiral) | N/A |
| Potency (IC50) | High (nM range, stereoselective) | Very High (~2-5 nM) | Moderate (~20-50 nM) | Null |
| Solubility | Low (Lipophilic) | Moderate (Acid improves solubility) | Very Low | High |
| Metabolic Stability | Moderate (P450 oxidation prone) | Low (Beta-oxidation of tail) | High | N/A |
| Key Limitation | Enantiomeric drift affects potency | Rapid metabolism in vivo | Promiscuous binding | Toxicity at >0.5% |
Designing the Control Matrix
To validate CPU-PE activity, you must implement a "Self-Validating" control system. This ensures that observed effects are due to specific target engagement (sEH inhibition) and not physicochemical artifacts (aggregation, fluorescence quenching).
A. Stereochemical Controls (The "Eutomer/Distomer" Approach)
Since CPU-PE is chiral, the (R)- and (S)- enantiomers will likely exhibit different binding affinities.
-
The Eutomer (Active Enantiomer): Usually the enantiomer that best fits the hydrophobic pocket of sEH.
-
The Distomer (Inactive/Less Active Enantiomer): Used as a negative control for off-target effects. If the Distomer shows equal biological activity to the Eutomer, the mechanism is not specific sEH inhibition.
B. Biochemical Controls
-
Positive Control: AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid). A validated, potent sEH inhibitor. Use this to normalize assay sensitivity.
-
Negative Control: 1,3-Diphenylurea (DPU) . A structurally similar urea lacking the specific lipophilic bulk required for high-potency sEH inhibition.
-
Assay Artifact Control: BSA (Bovine Serum Albumin) . Urea inhibitors are highly lipophilic and bind non-specifically to albumin.
-
Protocol: Run IC50 curves in the presence of 0.1% BSA vs. 0% BSA. A >10-fold shift in IC50 indicates "Protein Binding Liability."
-
Experimental Protocols
Protocol A: Fluorescence-Based sEH Inhibition Assay
Objective: Determine the IC50 of CPU-PE while controlling for intrinsic fluorescence and quenching.
Materials:
-
Recombinant human sEH (hsEH).
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (optional, see controls).
Workflow:
-
Preparation: Prepare 1000x stocks of CPU-PE (Racemic, R-, and S-), AUDA, and Vehicle in DMSO.
-
Incubation: Dilute enzyme in buffer (Final conc: ~1 nM). Add 1 µL of inhibitor stock to 99 µL enzyme solution. Incubate at 30°C for 5 minutes.
-
Critical Step: This pre-incubation allows the urea moiety to establish hydrogen bonds with the catalytic Aspartate.
-
-
Reaction Start: Add PHOME substrate (Final conc: 50 µM).
-
Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-30 minutes.
-
Validation:
-
Slope Calculation: Calculate the slope (RFU/min) for the linear region.
-
Inhibition %:
.
-
Protocol B: Cellular Target Engagement (Anti-Inflammatory)
Objective: Verify CPU-PE activity in a cell-based model (e.g., LPS-stimulated monocytes).
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates.
-
Pre-treatment: Treat cells with CPU-PE (0.1 - 10 µM) or Controls for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) to induce inflammation (COX-2/iNOS upregulation).
-
Readout: Measure Nitric Oxide (Griess Reagent) or Prostaglandin E2 (ELISA) in supernatant after 24 hours.
-
Mechanistic Check: sEH inhibition should increase EET levels and decrease inflammatory markers. If NO decreases but EETs do not rise, the compound is acting via a non-sEH mechanism (e.g., direct COX inhibition).
-
Mandatory Visualization: Mechanism & Workflow
Figure 1: Mechanism of Action - Urea-Based Inhibition
This diagram illustrates the competitive binding of CPU-PE to the sEH catalytic triad, preventing the hydrolysis of Epoxyeicosatrienoic acids (EETs) into Dihydroxyeicosatrienoic acids (DHETs).
Caption: Figure 1. Competitive inhibition mechanism where the urea moiety of CPU-PE mimics the transition state, blocking EET hydrolysis.
Figure 2: Experimental Workflow for Validation
This flowchart outlines the decision matrix for validating the compound's activity.
Caption: Figure 2. Step-by-step validation workflow emphasizing stereochemical purity and potency thresholds.
References
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry.
-
ChEMBL Database. (2025).[1] Target Report: Soluble Epoxide Hydrolase (CHEMBL236). European Bioinformatics Institute.
-
Gomez, G. A., et al. (2006). Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
Personal Protective Equipment & Handling Guide: 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea
Executive Safety Assessment
Compound Identity: 1-(4-Chlorophenyl)-3-(1-phenylethyl)urea Chemical Class: Halogenated Substituted Phenylurea Primary Hazard Profile: Bioactive Organic Solid / Herbicide Analog
As a structural analog to established herbicides like Daimuron and Siduron , this compound presents specific handling challenges defined by its lipophilicity and biological activity. The presence of the 1-phenylethyl moiety significantly increases lipid solubility compared to simple ureas, enhancing the risk of dermal absorption . Furthermore, the 4-chlorophenyl group suggests potential hepatic toxicity and environmental persistence typical of halogenated aromatics.
Critical Risk Factors:
-
Inhalation: High risk during weighing/transfer due to potential for fine dust generation. Phenylureas can induce methemoglobinemia if absorbed systemically.
-
Dermal: Enhanced absorption potential. Potential skin sensitizer (H317).[1]
-
Environmental: High aquatic toxicity potential (H410/H411); strictly regulated disposal required.
PPE Technical Specifications (The "What")
Standard "lab coat and gloves" protocols are insufficient for lipophilic halogenated ureas. The following specifications are based on permeation kinetics and dust exclusion requirements.
Personal Protective Equipment Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | N95 (Minimum) or P100/HEPA | Solid particulates are the primary vector. If handling >1g or in solution with volatile solvents, use a Half-Face Respirator with OV/P100 cartridges . |
| Dermal (Hand) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | The lipophilic phenylethyl group facilitates permeation. Double gloving provides a "breakthrough" buffer. Latex is not recommended due to poor organic solvent resistance during solubilization. |
| Ocular | Chemical Splash Goggles | Safety glasses allow dust entry from the side. Goggles seal the orbital area against airborne particulates and splashes. |
| Body | Tyvek® Lab Coat (or equivalent) | Cotton lab coats retain dust. A disposable, non-woven polyolefin coat prevents cross-contamination of street clothes. |
Operational Workflow (The "How")
This protocol utilizes a self-validating workflow to minimize exposure.
Phase 1: Preparation & Engineering Controls
-
Containment: All weighing must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Static charge is a primary cause of phenylurea dust dispersion.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (bench coat) to capture invisible micro-spills.
Phase 2: Handling & Solubilization
-
Weighing: Do not use a spatula directly from the stock bottle. Tap gently to transfer solid.
-
Solvent Selection: This compound is likely sparingly soluble in water but soluble in organic solvents (DMSO, Acetone, Methanol).
-
Warning: Dissolving in DMSO increases skin permeability dramatically. If using DMSO, upgrade gloves to Butyl Rubber or Laminate (Silver Shield).
-
Phase 3: Decontamination & Waste
-
Primary Decon: Wipe tools with a chemically compatible solvent (Ethanol/Acetone) inside the hood, then follow with a soap/water wash.
-
Waste Segregation:
-
Solid Waste: Tag as "Toxic Solid - Halogenated Organic."
-
Liquid Waste: Tag as "Halogenated Solvent Waste." Do not mix with aqueous acid/base streams.
-
Decision Logic & Emergency Response
The following diagram outlines the critical decision points for PPE selection and spill response.
Caption: Operational decision matrix for PPE selection based on physical state and quantity, including specific spill response protocols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 307284: 1-(2-chlorophenyl)-3-(1-phenylethyl)urea (Isomer Analog Reference). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Phenylurea Herbicides Class Toxicity. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] Retrieved from [Link]
-
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories: Waste and Handling Guide. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
